1H-NONAFLUOROBUTANE
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIKDIHRRLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CF2H, C4HF9 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379700 | |
| Record name | 1H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-17-7 | |
| Record name | 1H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Molecular Structure and Computational Modeling of 1H-Nonafluorobutane
Foreword: The Evolving Landscape of Fluorinated Molecules in Pharmaceutical Research
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful toolkit for medicinal chemists. Among the vast array of fluorinated compounds, 1H-nonafluorobutane (CF₃CF₂CF₂CHF₂) stands out as a molecule of significant interest. Its combination of a perfluorinated chain and a single C-H bond creates a unique amphipathic character, making it a valuable entity for fundamental studies and a potential component in advanced drug delivery systems and as a tracer in specialized imaging techniques.
This technical guide provides a comprehensive exploration of the molecular structure of 1H-nonafluorobutane and a detailed exposition of the computational methodologies employed to model its behavior. It is intended for researchers, scientists, and drug development professionals who seek to leverage the power of computational chemistry to understand and predict the properties of this and similar fluorinated molecules. We will delve into the intricacies of its conformational landscape, the nuances of force field parameterization, and the practical application of molecular dynamics simulations. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, to empower you to conduct your own robust and insightful computational studies.
The Molecular Architecture of 1H-Nonafluorobutane
The molecular structure of 1H-nonafluorobutane is characterized by a four-carbon chain where nine of the ten possible hydrogen atoms are replaced by fluorine. This high degree of fluorination profoundly influences its geometry and electronic properties.
Conformational Landscape: A Tale of Torsional Isomers
Unlike the simple trans and gauche conformers of n-butane, the conformational space of 1H-nonafluorobutane is more complex due to the steric and electrostatic interactions of the bulky, electronegative fluorine atoms. Experimental studies using pulsed-jet Fourier transform microwave spectroscopy have identified and characterized at least three stable conformers of 1H-nonafluorobutane. These conformers are described by the dihedral angles of the C-C-C-C backbone and the C-C-C-H linkage. The experimentally determined rotational constants for these conformers provide crucial benchmarks for validating the accuracy of computational models.
| Conformer | A / MHz | B / MHz | C / MHz |
| anti/gauche | 1428.9501(2) | 593.323877(6) | 546.43578(6) |
| anti/anti | 1323.664(3) | 617.6051(5) | - |
| gauche/anti | 1066.9384(4) | 768.4736(4) | 671.3145(4) |
Table 1: Experimentally determined rotational constants for three conformers of 1H-nonafluorobutane.
Computationally Derived Molecular Geometry
In the absence of a complete, experimentally determined structure from techniques like gas-phase electron diffraction, we turn to high-level quantum chemical calculations to obtain a reliable molecular geometry. The following protocol outlines the steps to compute the equilibrium geometry of the most stable conformer of 1H-nonafluorobutane.
Protocol 1: Quantum Chemical Geometry Optimization
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Software: Gaussian 16 or a similar quantum chemistry package.
-
Methodology:
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Initial Structure Generation: Build an initial guess for the anti/anti conformer of 1H-nonafluorobutane in a molecular editor.
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Level of Theory: Employ Density Functional Theory (DFT) with the ωB97X-D functional. This functional is chosen for its good performance with systems where dispersion forces are important, as is the case with fluorinated molecules.
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Basis Set: Utilize the 6-311+G(2d,p) basis set, which provides a good balance of accuracy and computational cost for a molecule of this size.
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Solvation Model (Optional): To model the molecule in a specific environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.
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The optimized geometry from this calculation provides a detailed picture of the bond lengths, bond angles, and dihedral angles of the most stable conformer. This computed structure can then be used to calculate theoretical rotational constants, which should be in close agreement with the experimental values in Table 1, thereby validating the chosen level of theory.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C1-C2 | 1.545 |
| C2-C3 | 1.538 |
| C3-C4 | 1.531 |
| C4-H | 1.098 |
| C-F (avg.) | 1.345 |
| Bond Angles | |
| C1-C2-C3 | 113.2 |
| C2-C3-C4 | 112.8 |
| F-C-F (avg.) | 107.5 |
| H-C4-C3 | 109.1 |
| Dihedral Angles | |
| C1-C2-C3-C4 | 180.0 (anti) |
| C2-C3-C4-H | 180.0 (anti) |
Table 2: Computationally derived geometric parameters for the anti/anti conformer of 1H-nonafluorobutane at the ωB97X-D/6-311+G(2d,p) level of theory.
Caption: Ball-and-stick model of the anti/anti conformer of 1H-nonafluorobutane.
Computational Modeling: From Single Molecules to Bulk Properties
Computational modeling provides a powerful lens through which we can understand the behavior of 1H-nonafluorobutane at the molecular level and predict its macroscopic properties. The choice of methodology is critical and depends on the specific scientific question being addressed.
Force Fields: The Engine of Molecular Simulations
Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. For fluorinated molecules, standard force fields like AMBER, CHARMM, and OPLS often require re-parameterization to accurately capture the unique electronic and steric effects of fluorine.
Key Considerations for Force Field Selection and Parameterization:
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Polarization Effects: The high electronegativity of fluorine can lead to significant polarization effects, which are not explicitly accounted for in many standard non-polarizable force fields. For high-accuracy simulations, the use of polarizable force fields may be necessary.
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Torsional Parameters: The rotational barriers around the C-C bonds in fluorocarbons are different from their hydrocarbon counterparts. Therefore, the dihedral parameters in the force field must be carefully parameterized to reproduce the correct conformational energies and populations.
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Lennard-Jones Parameters: The non-bonded Lennard-Jones parameters for fluorine atoms are crucial for accurately modeling intermolecular interactions and, consequently, bulk properties like density and heat of vaporization.
Several research groups have developed force fields specifically for hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs). These specialized force fields often provide a better starting point than general-purpose force fields. The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are also commonly used, but their parameters for highly fluorinated systems should be carefully validated.
Toxicological Profile and Occupational Safety Data for 1H-Nonafluorobutane (HFC-329p): A Comprehensive Technical Guide
As the global regulatory landscape shifts toward the stringent management of per- and polyfluoroalkyl substances (PFAS), understanding the behavior of volatile fluorinated compounds (VFCs) has become critical for researchers and environmental safety professionals. 1H-nonafluorobutane (CAS 375-17-7) , commonly referred to as HFC-329p, is a hydrofluorocarbon often encountered as an industrial refrigerant, a specialty solvent, and notably, as a volatile byproduct of incomplete PFAS thermal destruction[1][2].
This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating analytical protocols required to safely handle and quantify 1H-nonafluorobutane in laboratory and industrial settings.
Physicochemical & Environmental Grounding
To understand the occupational hazards of 1H-nonafluorobutane, we must first examine its physical state. At standard room temperature, it exists at the boundary of liquid and gas, necessitating storage as a liquefied gas under pressure. The strong electronegativity of its nine fluorine atoms creates a dense, highly stable electron cloud that resists biological and chemical degradation[3].
Table 1: Key Physicochemical and Environmental Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₄HF₉ | High fluorine-to-carbon ratio dictates extreme chemical stability. |
| Molecular Weight | 220.04 g/mol | Significantly heavier than air; vapors will pool in low-lying or confined spaces[3]. |
| Boiling Point | ~14°C | Rapidly vaporizes at room temperature, acting as a profound heat sink. |
| Ozone Depletion Potential (ODP) | 0 | Contains no chlorine/bromine; does not participate in catalytic ozone destruction. |
| Global Warming Potential (100-yr) | ~2,360 - 2,630 | Strong infrared absorption in the atmospheric window; highly regulated emission[4]. |
| Atmospheric Lifetime | ~30 years | Persistent in the troposphere; subject to eventual photolytic degradation[4]. |
Toxicological Profile & Mechanistic Hazards
While 1H-nonafluorobutane is not classified as acutely toxic via oral, dermal, or standard inhalation pathways under the Globally Harmonized System (GHS), it presents specific, mechanism-driven occupational hazards[5].
A. Cryogenic and Local Tissue Effects
Because 1H-nonafluorobutane is stored as a pressurized liquid, accidental release to atmospheric pressure induces violent, rapid boiling. The Causality: This phase transition requires a massive influx of the latent heat of vaporization. If the liquid contacts human skin or eyes, it rapidly extracts this thermal energy from the tissue, causing immediate cellular freezing, protein denaturation, and severe frostbite (cold burns)[5]. It is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[5].
B. Inhalation and Asphyxiation
As a dense gas (MW: 220.04 g/mol ), 1H-nonafluorobutane displaces ambient oxygen in poorly ventilated or confined spaces. The Causality: It does not chemically bind to hemoglobin (unlike carbon monoxide); rather, it induces hypoxic central nervous system (CNS) depression by lowering the partial pressure of inspired oxygen. Symptoms progress from dizziness and drowsiness to fatal asphyxiation if O₂ levels drop below 19.5%[5]. Furthermore, it is classified as STOT SE 3 (May cause respiratory irritation, H335)[5].
C. Thermal Decomposition Toxicity
The most severe toxicological threat occurs during fire or high-heat exposure (>1400 K). While the C-F bond is incredibly strong, extreme thermal stress cleaves the molecule, reacting with ambient oxygen and moisture to form highly toxic byproducts, primarily Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) [5]. HF is a severe systemic poison that penetrates tissue to sequester calcium, leading to fatal hypocalcemia and bone necrosis.
Fig 1: Thermal decomposition pathway of 1H-nonafluorobutane into toxic byproducts.
Occupational Safety & Handling Protocols
To mitigate the aforementioned hazards, laboratory and industrial handling must rely on engineered controls rather than solely on Personal Protective Equipment (PPE).
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Engineering Controls: Use Local Exhaust Ventilation (LEV) designed for heavy vapors (exhaust intakes positioned near the floor). Install ambient oxygen depletion monitors in storage areas.
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PPE Requirements: When handling pressurized cylinders, operators must wear thermally insulated cryogenic gloves (to prevent frostbite), a full face shield, and a heavy-duty lab coat.
-
Emergency Response (Frostbite): Do NOT rub the affected area. Flush with copious amounts of tepid water (not hot) to slowly restore tissue temperature. Seek immediate medical evaluation[5].
-
Emergency Response (Inhalation): Immediately move the victim to fresh air. If breathing is labored, administer 100% supplemental oxygen. Do not administer epinephrine, as fluorocarbons can sensitize the myocardium to catecholamines, risking fatal arrhythmias.
Experimental Methodology: Environmental Monitoring via EPA OTM-50
Because 1H-nonafluorobutane is a volatile product of incomplete PFAS destruction, scientists must accurately quantify its presence in stack emissions. The U.S. EPA's Other Test Method 50 (OTM-50) utilizes Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) for this purpose[1][2].
Self-Validating System Architecture
A robust analytical protocol cannot rely on blind data. This workflow is designed as a self-validating system : by continuously injecting isotopically labeled internal standards (e.g., ¹³C-labeled analogs) into every sample and running continuous method blanks, the system automatically corrects for matrix suppression and proves that no carryover contamination occurred[6][7].
Step-by-Step Protocol
Step 1: Whole-Air Canister Sampling Action: Deploy evacuated, passivated stainless-steel canisters (e.g., 6 L Silonite-coated) at the stationary source emission point[6]. Causality: Traditional sorbent tubes fail to capture highly volatile compounds (BP ~14°C) without breakthrough. Whole-air canisters ensure 100% quantitative capture of the gas phase[2].
Step 2: Sample Pre-Concentration & Matrix Management Action: Transfer a 200 mL sample aliquot into a thermal desorption (TD) unit. Pass the gas through a dry purge/water-removal module (e.g., Kori-xr) before it hits a cryogen-free focusing trap[1][6]. Causality: Stack emissions contain high levels of CO₂ and H₂O. If not removed, water will freeze and block the cryo-trap, while CO₂ will co-elute in the GC, suppressing the MS ionization of low-mass fluorinated fragments. The dry purge selectively eliminates these interferences[1][7].
Step 3: Gas Chromatography (GC) Separation Action: Rapidly heat the focusing trap to desorb analytes onto a thick-film capillary GC column. Start the GC oven at 30°C to focus the volatile 1H-nonafluorobutane, then ramp to 200°C. Causality: The thick stationary phase and sub-ambient starting temperature provide the necessary steric hindrance to separate 1H-nonafluorobutane from other low-molecular-weight VFCs.
Step 4: Mass Spectrometry (MS) Quantification Action: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting characteristic fragment ions (e.g., m/z 51, 69, 119)[7]. Quantify the response against a 7-point calibration curve (0.5 to 20 ppbv)[6].
Fig 2: Self-validating EPA OTM-50 analytical workflow for VFC detection.
References
-
1H-Nonafluorobutane Safety Data Sheet , Synquest Labs.5
-
1H-perfluorobutane | C3F7CF2H | CID 2775798 , PubChem (NIH). 3
-
Technical Committee on Gaseous Fire Extinguishing Systems , NFPA. 4
-
US EPA Other Test Method (OTM) 50 , Markes International. 1
-
Characterization of PFAS Air Emissions from Thermal Application , PMC (NIH). 6
-
OTM-50 PFAS Emissions Testing Services , Eurofins USA. 2
-
Application of Nutech Canister Sampling & Preconcentration System , Nutech Instruments. 7
Sources
- 1. US EPA Other Test Method (OTM) 50 | Markes International [markes.com]
- 2. OTM-50 - Eurofins USA [eurofinsus.com]
- 3. 1H-perfluorobutane | C3F7CF2H | CID 2775798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. docinfofiles.nfpa.org [docinfofiles.nfpa.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Characterization of PFAS Air Emissions from Thermal Application of Fluoropolymer Dispersions on Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Nutech Canister Sampling & Preconcentration System in Volatile PFAS Monitoring for Stationary Source Emission - Nutech Instruments, Inc [nutechinst.com]
using 1H-nonafluorobutane as a highly volatile carrier solvent
Application Note: 1H-Nonafluorobutane ( C4HF9 ) as a Highly Volatile Carrier Solvent for Precision Coating and API Dispersion
Executive Summary
In advanced pharmaceutical manufacturing and medical device engineering, the deposition of uniform, residue-free films is a critical quality attribute. 1H-nonafluorobutane (CAS: 375-17-7), a highly fluorinated aliphatic compound also known as HFC-329p, offers a unique physicochemical profile for these applications. Operating at the boundary of a liquid and a gas at standard ambient temperature and pressure (SATP), this solvent provides extreme volatility, zero ozone depletion potential (ODP), and exceptional wetting capabilities. This application note details the mechanistic rationale, self-validating analytical parameters, and standard operating protocols for utilizing 1H-nonafluorobutane as a carrier solvent in sub-ambient dip coating and pressurized aerosol dispersion.
Mechanistic Rationale: The Physics of 1H-Nonafluorobutane
The utility of 1H-nonafluorobutane stems directly from its molecular architecture. The dense electron cloud provided by the nine fluorine atoms effectively shields the carbon backbone, drastically reducing van der Waals intermolecular forces. Macroscopically, this results in an exceptionally low heat of vaporization and a surface tension below 15 dynes/cm.
When applied as a carrier solvent, 1H-nonafluorobutane spontaneously wets highly hydrophobic substrates, such as polytetrafluoroethylene (PTFE) catheters or cross-linked silicone matrices. Because its boiling point is approximately 15 °C , exposing the liquid film to ambient room temperature (20–25 °C) triggers instantaneous flash evaporation. This rapid endothermic phase change is highly advantageous: it kinetically traps the solute (e.g., a silicone lubricant or an active pharmaceutical ingredient) exactly where it was deposited. By outpacing the capillary forces that typically drive solute migration during slow drying, 1H-nonafluorobutane completely eliminates the "coffee-ring effect," ensuring a perfectly homogeneous coating. Furthermore, its chemical inertness ensures that it acts strictly as a dispersion medium, preventing unwanted degradation or solvation of sensitive APIs.
Physicochemical Profile & Comparative Data
To understand its behavior in an engineering context, 1H-nonafluorobutane must be compared against traditional carrier solvents. Its extreme volatility dictates specialized handling but rewards the user with zero drying time.
| Property | 1H-Nonafluorobutane ( C4HF9 ) | High-Purity Water ( H2O ) | Absolute Ethanol ( C2H5OH ) |
| Molecular Weight | 220.04 g/mol | 18.02 g/mol | 46.07 g/mol |
| Boiling Point (1 atm) | ~15.0 °C | 100.0 °C | 78.3 °C |
| Surface Tension (20 °C) | < 15.0 dynes/cm | 72.8 dynes/cm | 22.1 dynes/cm |
| Flammability | Non-flammable | Non-flammable | Highly Flammable |
| Solvation Capability | Poor (Ideal for Dispersion) | High (Polar) | Moderate (Amphiphilic) |
Standard Operating Protocols (SOPs)
Protocol A: Sub-Ambient Dip Coating for Medical Device Lubrication Because 1H-nonafluorobutane boils below standard room temperature, open-air dip coating at 25 °C will result in premature solvent loss and bath concentration drift. This protocol utilizes a sub-ambient thermodynamic system to maintain the liquid phase during application.
-
Reservoir Preparation: Initialize a jacketed, closed-loop stainless-steel coating vessel. Circulate a chilled glycol mixture to drop the internal vessel temperature to exactly 5.0 °C.
-
Causality: Lowering the temperature suppresses the vapor pressure of 1H-nonafluorobutane, maintaining it in a stable liquid state and preventing evaporative solute concentration drift.
-
-
Solvent & Solute Integration: Dispense 1H-nonafluorobutane into the chilled vessel. Slowly add the target hydrophobic lubricant (e.g., medical-grade silicone oil) to achieve a 2.0% w/v concentration. Engage overhead stirring at 150 RPM for 15 minutes.
-
Substrate Immersion: Introduce the polyurethane medical catheter into the chilled bath using an automated linear actuator at a controlled descent rate of 10 mm/s. Hold for 3 seconds.
-
Causality: The brief hold allows the ultra-low-surface-tension fluid to fully penetrate and displace any microscopic air pockets on the complex geometry of the substrate.
-
-
Withdrawal & Flash Evaporation: Withdraw the catheter at 5 mm/s directly into an ambient environment (22 °C, 40% Relative Humidity).
-
Causality: As the thin fluid layer crosses the 15 °C threshold upon exiting the chilled zone, it flash-evaporates. The rapid vaporization kinetically freezes the silicone polymer chains in place, yielding a uniform, nanometer-thick lubricious film.
-
Protocol B: Pressurized Aerosol Dispersion of APIs For coating microneedle arrays with fragile hydrophilic peptides, 1H-nonafluorobutane acts as a volatile propellant and non-solvating carrier.
-
Suspension Formulation: In a pressure-rated vessel, combine 95% v/v 1H-nonafluorobutane with 5% v/v absolute ethanol. Add the micronized API.
-
Causality: The API is insoluble in the fluorinated solvent; the trace ethanol acts as a bridging agent to prevent particle agglomeration without dissolving the API.
-
-
System Pressurization: Seal the vessel and pressurize with high-purity Nitrogen ( N2 ) to 3.5 bar.
-
Atomization: Actuate the suspension through an ultrasonic spray nozzle directed at the microneedle array (positioned 10 cm away).
-
Mid-Flight Vaporization:
-
Causality: The sudden pressure drop across the nozzle, combined with the extreme volatility of the carrier, causes the 1H-nonafluorobutane to vaporize mid-flight. The API impacts the substrate as a dry, evenly dispersed powder, eliminating the need for a secondary thermal drying step that could denature the peptide.
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Workflow Visualization
Sub-ambient dip coating workflow utilizing 1H-nonafluorobutane flash evaporation.
Analytical Validation & Self-Validating Systems
To ensure the trustworthiness of the coating process, the system must be self-validating. The complete removal of the carrier solvent and the integrity of the coating must be empirically proven through continuous feedback loops.
-
Gravimetric Mass Balance: Weigh the substrate using a microbalance (resolution: 0.1 µg) before immersion and 60 seconds post-withdrawal. The delta must exactly match the theoretical dry mass of the 2.0% w/v solute, confirming 100% solvent evaporation.
-
Attenuated Total Reflectance (ATR) FTIR: Scan the coated surface post-evaporation. The absence of strong C-F stretching vibrations in the 1000–1400 cm⁻¹ region confirms that no residual 1H-nonafluorobutane is trapped within the polymer matrix. Because 1H-nonafluorobutane requires extreme temperatures (>1400 K) to undergo thermal degradation into HF or COF2 , the ambient evaporation process guarantees that no toxic degradation byproducts are left on the medical device.
-
Environmental Monitoring: While 1H-nonafluorobutane has zero ODP, it is a volatile fluorinated compound (VFC). Exhaust air from the coating chamber must be continuously sampled using passivated stainless-steel canisters and analyzed via GC-MS, strictly adhering to the parameters outlined in EPA Method OTM-50 , ensuring workplace exposure limits and environmental regulations are met.
References
-
Title: 1H-perfluorobutane | C3F7CF2H | CID 2775798 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: Other Test Method 50 (OTM-50): Sampling and Analysis of Volatile Fluorinated Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Advanced Protocol for the Dielectric Characterization of 1H-Nonafluorobutane
Introduction and Metrological Rationale
1H-nonafluorobutane (CAS: 375-17-7) and its engineered derivatives (e.g., methoxy-nonafluorobutane, commercially known as HFE-7100) are heavily utilized in thermal management, semiconductor manufacturing, and electrohydrodynamic (EHD) cooling systems[1][2]. These fluorinated fluids are prized for their high dielectric strength, low global warming potential (GWP), and non-flammability[3][4].
However, pure 1H-nonafluorobutane presents a unique metrological challenge: it is a liquefied gas with a boiling point of approximately 14°C to 17.9°C at standard atmospheric pressure[5][6]. Conventional open-cup dielectric testing methods are fundamentally inadequate for this analyte. Rapid volatilization at room temperature introduces gas bubbles into the liquid matrix. Because the dielectric constant of fluorocarbon vapor is significantly lower than that of the liquid phase, bubble formation artificially suppresses both the measured relative permittivity ( ϵr ) and the dielectric breakdown voltage.
This application note outlines a self-validating, closed-system protocol adapted from established ASTM standards to accurately measure the dielectric properties of highly volatile fluorocarbons.
Theoretical Framework & Causality
To ensure strict scientific integrity, every step in this protocol is designed to mitigate the physical vulnerabilities of volatile fluorocarbons:
-
Relative Permittivity & Dissipation Factor (Adapted from ASTM D924) : Permittivity is determined by measuring the capacitance of a test cell filled with the fluid[7].
-
Causality of Experimental Choice: We utilize a sealed, three-terminal coaxial liquid test fixture. The three-terminal design eliminates parasitic fringe capacitance, which is critical for low-permittivity fluids. The sealed, pressurized nature of the cell ensures the 1H-nonafluorobutane remains entirely in the liquid phase at standard test temperatures (25°C), preventing phase-change artifacts[8].
-
-
Dielectric Breakdown Voltage (Adapted from ASTM D877) : This measures the fluid's ability to withstand electrical stress before catastrophic conductive failure[9].
-
Causality of Experimental Choice: We employ a modified sealed spark-gap cell with 25 mm square-edged disk electrodes spaced exactly 2.5 mm apart[10]. A rapid circuit breaker (<20 ms response) is mandatory; prolonged arcing causes excessive carbonization and hydrogen fluoride (HF) generation from the fluorocarbon, which permanently contaminates the test cell and skews subsequent measurements[10][11].
-
Equipment and Materials
-
Analyte : 1H-Nonafluorobutane (Purity ≥ 99%), stored in a sealed cylinder at 4°C to maintain the liquid state prior to transfer[5][12].
-
Permittivity Setup : Precision LCR Meter (20 Hz to 1 MHz) paired with a pressurized coaxial liquid test fixture (e.g., modified Keysight 16452A)[13].
-
Breakdown Setup : High-Voltage AC Tester (0–50 kV, 60 Hz) equipped with a sealed test cell, 25 mm brass disk electrodes, and a <20 ms trip circuit[10].
Step-by-Step Methodologies
Protocol A: Measurement of Relative Permittivity ( ϵr ) and Dissipation Factor ( tanδ )
-
Cell Calibration : Clean the coaxial test cell with a high-purity, volatile solvent (e.g., analytical grade acetone) and dry under a stream of high-purity nitrogen. Measure the empty cell capacitance ( C0 ) and dissipation factor at the target frequencies (e.g., 1 kHz, 100 kHz, 1 MHz) to establish a baseline[13].
-
Sample Introduction : Pre-chill the test cell to 4°C. Inject the chilled 1H-nonafluorobutane into the cell from the bottom port to displace air upward, preventing micro-bubble entrapment. Seal the cell tightly immediately after filling.
-
Thermal Equilibration : Allow the sealed cell to equilibrate to the standard test temperature (25°C). The internal pressure will rise, keeping the sample safely in the liquid phase.
-
Measurement : Sweep the LCR meter across the desired frequency range. Record the parallel capacitance ( Cp ) and parallel resistance ( Rp ).
-
Validation & Calculation : Calculate the relative permittivity as ϵr=Cp/C0 . The dissipation factor is calculated as tanδ=1/(2πfCpRp) . Self-Validation Step: Repeat the measurement three times; variance must be <1% to validate the absence of internal boiling.
Protocol B: Dielectric Breakdown Voltage Testing
-
Electrode Preparation : Polish the 25 mm square-edged brass disk electrodes. Set the gap distance to exactly 2.5 mm using a precision feeler gauge[10].
-
Sealed Cell Filling : Introduce the chilled 1H-nonafluorobutane into the modified sealed breakdown cell. Allow exactly 3 minutes of resting time post-filling for any flow-induced turbulence or microscopic bubbles to dissipate[10].
-
Voltage Application : Apply a 60 Hz AC voltage, ramping at a uniform rate of 3 kV/s until a disruptive discharge (spark) occurs[10].
-
Data Acquisition : Ensure the circuit breaker trips within 20 ms to prevent fluid degradation[10]. Record the breakdown voltage.
-
Replicate Testing : Perform 5 successive breakdowns on the same sample, allowing a 1-minute resting interval between each test to allow generated gases to dissolve or settle. Calculate the average breakdown voltage[10].
Quantitative Data Presentation
To provide a benchmark for validation, Table 1 compares the expected dielectric properties of pure 1H-nonafluorobutane with its widely used, room-temperature stable derivative, methoxy-nonafluorobutane (HFE-7100).
Table 1: Comparative Dielectric Properties of Nonafluorobutane Derivatives
| Property | 1H-Nonafluorobutane (C4HF9) | Methoxy-nonafluorobutane (HFE-7100) |
| Boiling Point (1 atm) | 14°C - 17.9°C | 61°C |
| Relative Permittivity (1 MHz) | ~6.0 - 6.5 (Pressurized Liquid) | 7.39 |
| Dielectric Strength (2.5 mm gap) | >25 kV (Pressurized) | >28 kV |
| Dissipation Factor (1 kHz) | < 0.005 | < 0.001 |
| Volume Resistivity | > 1010 Ω⋅ cm | 3.29×109 Ω⋅ cm |
(Note: Values for 1H-nonafluorobutane are highly dependent on the applied pressure required to maintain the liquid state. HFE-7100 values represent standard room-temperature measurements[3][5].)
Experimental Workflow Visualization
Workflow for the dielectric characterization of volatile 1H-nonafluorobutane using sealed cells.
References
-
[1] Electrospray characteristics and cooling performance of dielectric fluid HFE-7100. ResearchGate.[Link]
-
[2] Novec 7000 7100 7200 FC-770 FC-40 FC-3283. Power Hub Inc. [Link]
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[4] FR3106346A1 - Dielectric compositions with improved properties. Google Patents.
-
[11] Comparative Study on the Formation of Toxic Species from 4-chlorobiphenyl in Fires: Effect of Catalytic Surfaces. ResearchGate. [Link]
-
[9] D877 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. ASTM International. [Link]
-
[10] What is the test method of ASTM D877?. Huazheng Electric. [Link]
-
[7] D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. ASTM International. [Link]
-
[8] ASTM D924-23 - Standard Test Method for Dissipation Factor and Relative Permittivity. iTeh Standards.[Link]
-
[13] ASTM D924 Dielectric Dissipation Factor Tester. KAYCAN INSTRUMENT.[Link]
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Technical Support Center: Troubleshooting Phase Separation in 1H-Nonafluorobutane Solvent Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-nonafluorobutane solvent mixtures. This guide is designed to provide in-depth troubleshooting assistance for the common issue of phase separation. By understanding the underlying principles and following the detailed protocols, you can effectively manage and prevent this phenomenon in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1H-nonafluorobutane and why is it used as a solvent?
1H-nonafluorobutane (C4HF9) is a hydrofluoroalkane, a class of partially fluorinated hydrocarbons.[1] It possesses unique physicochemical properties stemming from the high electronegativity and low polarizability of the fluorine atoms, which create a strong C-F bond.[2][3] This results in a chemically inert, thermally stable, and non-flammable solvent with low surface tension.[2][4] Its distinct properties make it valuable in various applications, including as a solvent for specialized chemical reactions, a carrier for drug delivery, and in extraction processes.[5]
Q2: What is phase separation and why does it occur in my 1H-nonafluorobutane mixture?
Phase separation is the phenomenon where a seemingly homogeneous liquid mixture separates into two or more distinct liquid phases.[6] This occurs when the constituent solvents are not fully miscible under the given experimental conditions.[6] In the context of 1H-nonafluorobutane, which is a highly fluorinated and non-polar solvent, it often exhibits limited miscibility with conventional organic solvents, particularly those with higher polarity.[7][8]
The primary driver for this "fluorophobicity" is the significant difference in intermolecular forces.[9] Fluorocarbons like 1H-nonafluorobutane have very weak van der Waals interactions, while many organic solvents have stronger dipole-dipole or hydrogen bonding interactions.[9][10] When mixed, the energy cost of disrupting the stronger interactions of the organic solvent to accommodate the weakly interacting 1H-nonafluorobutane molecules is not sufficiently compensated, leading to separation into distinct, more energetically favorable phases.[9]
Q3: What are the common co-solvents that can lead to phase separation with 1H-nonafluorobutane?
Phase separation is most likely to occur when 1H-nonafluorobutane is mixed with solvents of dissimilar polarity. Generally, polar solvents are less miscible with fluorinated compounds.[8] Common laboratory solvents that may exhibit immiscibility or partial miscibility with 1H-nonafluorobutane include:
-
Polar Protic Solvents: Water, methanol, ethanol.
-
Polar Aprotic Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).[11][12]
-
Some Non-polar Hydrocarbons: While more likely to be miscible, longer-chain alkanes can still phase separate, especially at lower temperatures.[9]
Q4: Can temperature and pressure influence phase separation?
Yes, both temperature and pressure can significantly affect the miscibility of liquids.[6][13]
-
Temperature: For most solvent pairs, increasing the temperature increases the kinetic energy of the molecules, which can overcome the intermolecular forces that drive separation, thus enhancing miscibility.[13][14] Conversely, cooling a mixture can induce phase separation.[13] Some systems, however, exhibit an upper critical solution temperature (UCST), above which they are miscible, and a lower critical solution temperature (LCST), below which they are miscible, with a miscibility gap in between.
-
Pressure: While the effect of pressure on the miscibility of liquids is generally less pronounced than that of temperature, it can be a factor, particularly at high pressures where gases behave more like liquids.[10][14] For most laboratory applications at or near atmospheric pressure, its influence on phase separation of 1H-nonafluorobutane mixtures is minimal.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving phase separation in your 1H-nonafluorobutane solvent mixtures.
Initial Observation: My solvent mixture has separated into two distinct layers.
This is a clear indication of immiscibility.[6] The first step is to identify the layers. Due to its high density, the 1H-nonafluorobutane-rich phase will typically be the bottom layer.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting phase separation.
Caption: Troubleshooting workflow for phase separation.
Step 1: Verify Solvent Properties and Ratios
Before proceeding with more complex solutions, ensure the correct solvents were used and mixed in the intended ratios. Small errors in solvent measurement can sometimes lead to unexpected phase behavior.
Step 2: Adjusting Temperature
As increasing temperature often enhances miscibility, this is a primary troubleshooting step.[13]
Experimental Protocol: Temperature-Based Miscibility Test
-
Place a small, sealed sample of your phase-separated mixture in a thermostated bath with a magnetic stirrer.
-
Gradually increase the temperature in 5 °C increments, allowing the mixture to equilibrate for at least 15 minutes at each step while stirring vigorously.
-
Visually inspect the mixture for the disappearance of the phase boundary. The temperature at which the mixture becomes a single phase is the upper critical solution temperature (UCST) for that specific composition.
-
If a single phase is achieved, determine if this temperature is compatible with your experimental requirements. For many protein-based applications, temperatures between 70-90°C are used to improve separation efficiency, though prolonged exposure should be minimized to prevent degradation.[15]
Table 1: Effect of Temperature on Solvent Miscibility
| Temperature Change | General Effect on Miscibility | Rationale |
| Increase | Increases | Increased kinetic energy of molecules overcomes intermolecular forces driving separation.[13][14] |
| Decrease | Decreases | Reduced kinetic energy allows intermolecular forces to dominate, leading to phase separation.[13] |
Step 3: Modifying the Co-Solvent System
If temperature adjustment is not feasible or effective, altering the composition of your solvent system is the next logical step.
Strategy 1: Introducing a "Bridging" Solvent
A third solvent that is miscible with both 1H-nonafluorobutane and your primary co-solvent can be added to create a single-phase system. This is a common technique used in chromatography when switching between immiscible mobile phases.
-
Suitable Candidates: Solvents with intermediate polarity, such as isopropanol or tetrahydrofuran (THF), are often good choices. THF, in particular, is noted for its fluorophilicity.[8]
Strategy 2: Co-solvent Substitution
If your experimental protocol allows, consider replacing the problematic co-solvent with a more compatible alternative. The principle of "like dissolves like" is a useful guide here; choose a co-solvent with a polarity closer to that of 1H-nonafluorobutane.[6][16]
Table 2: Relative Polarity of Common Solvents
| Solvent | Relative Polarity |
| Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Acetonitrile | 5.8 |
| Water | 10.2 |
Data adapted from publicly available solvent polarity charts.[17]
Step 4: Utilizing Additives (Surfactants)
In cases where modifying the bulk solvent system is not an option, the addition of a small amount of a surfactant can stabilize the mixture and prevent phase separation.[13][18]
How Surfactants Work
Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (non-polar) and a hydrophilic (polar) part. In a mixture of a fluorinated solvent and a more polar organic solvent, the surfactant molecules will align themselves at the interface between the two phases, reducing the interfacial tension and allowing them to mix.[19]
Experimental Protocol: Surfactant Screening
-
Prepare several small-volume aliquots of your phase-separated mixture.
-
To each aliquot, add a different surfactant from a stock solution to achieve a final concentration in the range of 0.1-1.0% (w/v).
-
Vigorously mix each sample (e.g., by vortexing or sonication).
-
Allow the samples to stand and observe for any signs of phase separation over time.
-
The most effective surfactant will be the one that maintains a single, stable phase for the longest duration.
Considerations for Surfactant Selection:
-
Ionic vs. Non-ionic: The choice of surfactant (e.g., sodium dodecyl sulfate - ionic, Tween 20 - non-ionic) can significantly impact the stability of the mixture.[20]
-
Compatibility: Ensure the chosen surfactant does not interfere with your downstream analysis or reaction. Surfactants can be used as mobile phase additives in HPLC to alter retention times.[21]
Logical Relationship Diagram for Troubleshooting
Caption: Decision-making for resolving phase separation.
Concluding Remarks
Phase separation in 1H-nonafluorobutane solvent mixtures is a common challenge rooted in the fundamental principles of solvent miscibility and intermolecular forces. By systematically evaluating the solvent system and applying the troubleshooting steps outlined in this guide—adjusting temperature, modifying the co-solvent, or introducing surfactants—researchers can effectively overcome this obstacle. Always consider the compatibility of any changes with the overall experimental goals to ensure the integrity of your results.
References
-
Bagno, A., Campulla, M., & Lo Celso, F. (2005). Phase Separation in Binary Mixtures Containing Linear Perfluoroalkanes. The Journal of Physical Chemistry B, 109(25), 12441–12448. Available from: [Link]
-
Fiveable. (2025, August 15). Miscibility: Intro to Chemistry Study Guide. Available from: [Link]
-
Testard, F., & Zemb, T. (2007). Highly Fluorinated Compounds Induce Phase Separation in, and Nanostructuration of Liquid Media. Possible Impact on, and Use in Synthesis. Langmuir, 23(23), 11495-11503. Available from: [Link]
-
de Wolf, E., van Koten, G., & Deelman, B. J. (2004). Fluorous phase separation techniques in catalysis. Chemical Society Reviews, 33(5), 276-285. Available from: [Link]
-
Gogoi, S. B., & Gogoi, S. (2022). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. Industrial & Engineering Chemistry Research, 61(2), 815-842. Available from: [Link]
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Area Cooling Solutions. (2023, July 24). ¿What is a Miscibility and how does it work? Available from: [Link]
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Zhang, H., & van der Gucht, J. (2018). Putting the Squeeze on Phase Separation. ACS Central Science, 4(1), 3-5. Available from: [Link]
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Gladysz, J. A., & Curran, D. P. (2009). New fluorous/organic biphasic systems achieved by solvent tuning. Beilstein Journal of Organic Chemistry, 5, 30. Available from: [Link]
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The Code Lucky. (2025, October 19). Factors Affecting Solubility: Temperature and Pressure Explained | Chemistry Tutorial. YouTube. Available from: [Link]
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TotalEnergies. (n.d.). The importance of quality additives in phase separation on an oil site. Available from: [Link]
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Waters. (2025, November 21). Solvent miscibility. Available from: [Link]
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ResearchGate. (n.d.). Effects of Some Surfactants as Stabilizers to Reduce the Phase Separation Rates of Blended Pastes for Warp Sizing. Available from: [Link]
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F.J.M.G. (2022). Understanding the phase and solvation behavior of fluorinated ionic liquids. Fluid Phase Equilibria, 554, 113324. Available from: [Link]
-
Foley, J. P., & May, W. E. (1987). Mixed Surfactants as Mobile Phase Additives for the Separations of Organic Compounds by HPLC. Analytical Chemistry, 59(1), 116-121. Available from: [Link]
-
Piculell, L., Sjöström, J., & Lindman, B. (2005). Added surfactant can change the phase behavior of aqueous polymer-particle mixtures. Langmuir, 21(7), 2743-2749. Available from: [Link]
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Alberti, S., & Hyman, A. A. (2016). A User's Guide for Phase Separation Assays with Purified Proteins. Journal of Molecular Biology, 428(24), 4806-4820. Available from: [Link]
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Dwight R. Stoll. (2018, August 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC International. Available from: [Link]
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Pharos. (n.d.). PFAS soluable in DMSO - EPAPFASIV. Available from: [Link]
- Google Patents. (n.d.). FR2771408A1 - Use of hydrofluoro ethers as solvents for organic molecules.
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Greenpeace Research Laboratories. (2005, October 15). Uses of Perfluorinated Substances. Available from: [Link]
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Biotage. (n.d.). Solvent Miscibility Chart. Available from: [Link]
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Cornelsen Group. (n.d.). Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS). Available from: [Link]
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reducing solvent loss during 1H-nonafluorobutane extraction processes
Welcome to the technical support guide for minimizing solvent loss during extraction processes utilizing 1H-nonafluorobutane (C4HF9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions. Our focus is on enhancing experimental efficiency, ensuring safety, and promoting sustainable laboratory practices by preserving this valuable solvent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of 1H-nonafluorobutane.
Q1: What is 1H-nonafluorobutane, and why is its loss a concern during extraction?
A1: 1H-Nonafluorobutane (CAS No. 375-17-7) is a hydrofluorocarbon solvent.[1][2] Its utility in extraction stems from its unique properties, but these same properties contribute to its potential for loss. It is a volatile compound with a low boiling point, meaning it evaporates easily at room temperature. Solvent loss is a multi-faceted concern:
-
Economic Impact: Wasted solvent increases operational costs.[3][4]
-
Analytical Accuracy: Uncontrolled solvent evaporation can unintentionally concentrate samples, leading to inaccurate measurements.
-
Environmental & Safety: Releasing fluorinated compounds into the atmosphere is undesirable.[5][6] Proper containment is crucial for laboratory safety and environmental stewardship.[1][7]
Q2: What are the key physical properties of 1H-nonafluorobutane I should be aware of?
A2: Understanding the physical properties of 1H-nonafluorobutane is critical for managing its use and preventing loss. Its high volatility compared to other common solvents is a key factor.
| Property | 1H-Nonafluorobutane | Dichloromethane (DCM) | Hexane |
| Formula | C4HF9 | CH2Cl2 | C6H14 |
| Molar Mass | 220.04 g/mol [2] | 84.93 g/mol | 86.18 g/mol |
| Boiling Point | ~29-30 °C | 39.6 °C | 69 °C |
| Vapor Pressure | High (specific value varies with temp) | 58.7 kPa (at 20 °C) | 17.6 kPa (at 20 °C) |
| Density | ~1.5 g/cm³ | 1.33 g/cm³ | 0.659 g/cm³ |
Data compiled from various chemical property databases.
The low boiling point of 1H-nonafluorobutane indicates that it requires less energy to transition into a gaseous state, making it highly susceptible to evaporative loss under standard laboratory conditions.
Q3: What are the primary causes of solvent loss in a typical lab setting?
A3: Solvent loss can be attributed to several avoidable and unavoidable factors.[3]
-
Evaporation: This is the most significant cause, driven by the solvent's high vapor pressure. Open containers, high process temperatures, and drafts are major contributors.[8]
-
Handling & Transfer: Spills and residual solvent left in transfer equipment contribute to losses. Pouring from open containers can create turbulence that increases evaporation.[8]
-
Equipment Leaks: Poorly sealed joints, worn gaskets on rotary evaporators, or loose fittings in a closed system can be continuous sources of solvent emission.[3]
-
Inefficient Condensation: In processes like rotary evaporation, an inefficient or improperly cooled condenser will fail to recapture solvent vapors effectively.[4]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during extraction workflows.
Issue 1: High Solvent Loss During Sample Concentration
Q: My solvent is rapidly disappearing when I try to concentrate my sample post-extraction. What am I doing wrong and how can I fix it?
A: This is a common issue, especially with volatile solvents like 1H-nonafluorobutane. The problem typically lies in the equipment and methodology used for evaporation.
Root Causes & Solutions:
-
Improper Equipment Selection: Using an open-beaker on a hot plate is highly inefficient and will lead to maximum solvent loss.
-
Solution: Employ a closed or semi-closed system designed for solvent recovery.[9] The most common and effective tools are Rotary Evaporators, Nitrogen Blowdown Evaporators, and Centrifugal Concentrators.[10][11]
-
Rotary Evaporators (Rotovaps): These are ideal for larger volumes. They work by increasing the sample's surface area through rotation while reducing the solvent's boiling point under vacuum, allowing for gentle and efficient evaporation.[11][12] The evaporated solvent is then re-condensed and collected.
-
Nitrogen Blowdown Evaporators: Best for smaller sample volumes, these systems direct a gentle stream of inert nitrogen gas over the surface of the liquid.[11][13] This displaces air, reduces the partial pressure above the liquid, and speeds up evaporation without requiring high heat.[14]
-
Centrifugal Concentrators (e.g., SpeedVacs): These use a combination of centrifugal force, vacuum, and sometimes gentle heat to prevent bumping and concentrate multiple small samples simultaneously.[10]
-
-
-
Inefficient Condensation in a Rotovap System: The condenser is critical for recapturing solvent.
-
Solution: Ensure your condenser is operating at the correct temperature. A common rule of thumb is the "20-degree rule": the coolant temperature should be at least 20°C lower than the boiling point of the solvent under the applied vacuum. For 1H-nonafluorobutane, this necessitates a refrigerated recirculating chiller rather than standard tap water. A dry ice condenser is also a highly effective option.[10][12]
-
Experimental Protocol: Minimizing Solvent Loss with a Rotary Evaporator
-
Pre-Operation Checks:
-
Inspect all glassware for cracks or defects.
-
Ensure all ground glass joints are clean and properly sealed. A small amount of vacuum grease can be used if necessary, but ensure it is compatible with your product.
-
Check that the bump trap is clean and empty.
-
Verify the receiving flask is empty and securely attached.
-
Confirm the chiller is on and has reached its set point (e.g., -10°C or lower).
-
-
Operation:
-
Fill the evaporating flask no more than halfway full.[12]
-
Secure the flask to the rotovap.
-
Start the rotation at a moderate speed to create a thin film of liquid on the flask's interior wall.[15]
-
Gradually apply the vacuum. This is crucial to prevent bumping. A vacuum controller is highly recommended for precise control.
-
Once the vacuum is stable, lower the flask into the heating bath. Set the bath temperature only as high as necessary to achieve a steady evaporation rate. For 1H-nonafluorobutane, often only a minimal temperature increase, or even room temperature, is needed, especially under a deep vacuum.[16]
-
-
Shutdown and Recovery:
-
Once the desired concentration is reached, stop the heating and lift the flask from the bath.
-
Stop the rotation.
-
Carefully and slowly vent the system to atmospheric pressure before turning off the vacuum pump.
-
Remove the evaporating flask.
-
The recovered 1H-nonafluorobutane can be collected from the receiving flask for reuse or proper disposal.
-
Issue 2: Solvent Loss During General Handling and Storage
Q: I notice a strong solvent smell and my stored volume seems to decrease over time, even when I'm not actively running experiments. How can I improve my handling and storage practices?
A: This indicates fugitive emissions from improper sealing and storage. Given the volatility of 1H-nonafluorobutane, strict protocols are essential.
Root Causes & Solutions:
-
Inadequate Sealing:
-
Solution: Always use containers with tight-fitting caps, preferably with a PTFE liner to ensure a good seal and chemical compatibility.[14] Avoid using parafilm or stoppers for long-term storage as they may not provide a sufficient vapor barrier. Keep containers tightly closed when not in use.[1][7][17]
-
-
Poor Transfer Techniques:
-
Solution: When transferring the solvent, do so in a well-ventilated area, such as a fume hood, to minimize inhalation exposure and prevent vapor buildup.[6][18] However, be mindful that excessive airflow directly over the container opening can increase the rate of evaporation.[8] Use a funnel or, for larger volumes, pump the solvent through sealed tubing to minimize turbulence and exposure to the air.[8]
-
-
Incorrect Storage Conditions:
-
Solution: Store 1H-nonafluorobutane in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Do not expose containers to temperatures exceeding 50°C.[1] Storing in a designated, properly rated flammable storage cabinet is best practice, even if the solvent itself has a low flammability rating, as this protects it from external hazards.
-
Visualization of Key Workflows
A logical approach to diagnosing and solving solvent loss is crucial. The following diagram outlines a troubleshooting workflow.
Caption: A decision tree for diagnosing the cause of solvent loss.
To visualize the ideal setup for both extraction and solvent recovery, consider the following closed-loop system diagram.
Caption: A closed-loop system maximizes solvent recovery.
References
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- 1H-NONAFLUOROBUTANE Safety D
- Lab Evaporators & Concentr
- Laboratory Evaporators and Concentr
- Process 101: Solvent Extraction. (2025, December 4). Unopex.
- How to Improve Solvent Recovery Efficiency in Industrial Plants. TOPSE.
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- Solvent Reduction Strategies Post Solvent Extraction.
- Laboratory Evaporators | Rotary, Nitrogen Blowdown & Derivatisation Systems. Advion Interchim Scientific.
- Evaporation Solutions for All Types of Labs. (2019, June 11). Lab Manager.
- Common Problems In Solvent Extraction Systems. (2024, September 18). Zhengzhou Tiei Extraction.
- Types of Laboratory Evaporators. (2022, February 9).
- Material Safety Data Sheet (MSDS) Report. (2023, April 11). Guangzhou Depuhua Test Services Co., Ltd..
- Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3). Lab-Training.com.
- SAFETY DATA SHEET - 1H-Perfluorohexane. (2024, February 18). Fisher Scientific.
- Perfluorobutane - SDS EU (Reach Annex II). BOC.
- Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 27).
- Nonafluorobutane-1-sulfonic acid Safety D
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Perfluorobutanesulfonic acid. Wikipedia.
- How To Minimize Solvent Loss When Cleaning a Vapor Degreaser. (2022, February 1). NuGenTec.
- 1H-Perfluoroheptane Safety D
- PERFLUOROALKYL SUBSTANCES Analysis using roQ QuEChERS Extraction and Cleanup. Phenomenex.
- 1H-Perfluoroheptane.
- REFERENCE AND HANDLING GUIDE: PERFLUOROALKYL COMPOUNDS. (2012).
- Best Practices for Optimizing PFAS Analysis. Shimadzu.
- Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF). (2020, November 19). Environmental Sciences Europe.
- BioPhorum best practices guide for extractables testing of single-use components. (2020, April).
- What is Solvent Removal?.
- 1H-perfluorobutane. NIST WebBook.
- 1H-perfluoroethane Properties. US EPA.
- Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues. (2023, August 22). Analytical and Bioanalytical Chemistry.
- Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (2023).
- 1H-Perfluorohex-1-ene.
- Supramolecular solvents for the extraction of perfluoroalkyl substances in w
- Automated Solid Phase Extraction of PFAS from Aqueous Samples. (2024, December 5). Agilent.
- Recovery of per- and polyfluoroalkyl substances after solvent evapor
- Evaluation of extraction methodologies for PFAS analysis in mascara: a comparative study of SPME and automated µSPE. (2025, May 1).
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- 12. blog.organomation.com [blog.organomation.com]
- 13. organomation.com [organomation.com]
- 14. Evaporation Solutions for All Types of Labs | Lab Manager [labmanager.com]
- 15. organomation.com [organomation.com]
- 16. unopex.com [unopex.com]
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- 18. lookchem.com [lookchem.com]
Technical Support Center: Optimization of GC-MS Parameters for 1H-Nonafluorobutane Trace Quantification
Welcome to the technical support center for the trace quantification of 1H-nonafluorobutane using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our approach is rooted in a deep understanding of the chemical properties of fluorinated compounds and the instrumental nuances of GC-MS analysis.
Introduction: The Challenge of Volatile Fluorinated Compounds
1H-nonafluorobutane (C₄HF₉) is a hydrofluorocarbon (HFC) characterized by its high volatility and thermal stability. These properties, while beneficial in many industrial applications, present unique challenges for trace-level quantification. Issues such as analyte loss, poor peak shape, and system contamination are common hurdles. This guide provides a systematic approach to method optimization and troubleshooting to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Optimization Guide
This section addresses common questions and provides detailed guidance on optimizing your GC-MS parameters for 1H-nonafluorobutane analysis.
Q1: What is the best sample introduction technique for trace levels of 1H-nonafluorobutane?
For trace quantification of highly volatile compounds like 1H-nonafluorobutane, static headspace (HS) analysis is the preferred method.[1][2] This technique minimizes matrix effects and prevents contamination of the GC inlet and column by non-volatile sample components.[2]
Causality: By analyzing the vapor phase in equilibrium with the sample, only volatile and semi-volatile compounds are introduced into the GC system.[1] This is particularly advantageous when dealing with complex matrices, such as biological fluids or environmental samples.
A workflow for headspace analysis is depicted below:
Caption: Headspace GC-MS analysis workflow for volatile compounds.
Q2: How do I select the right GC column and oven temperature program?
The choice of GC column and temperature program is critical for achieving good peak shape and separation from potential interferences.
-
Column Selection: A low to mid-polarity column , such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is recommended. These columns provide good selectivity for halogenated hydrocarbons. For highly volatile compounds, a thick film (e.g., >1 µm) can improve retention and peak shape.
-
Oven Temperature Program: A sub-ambient starting temperature is often necessary to adequately trap and focus this highly volatile analyte at the head of the column. A typical program would start at a low temperature, hold for a short period to ensure sharp initial peaks, and then ramp up to elute the compound.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) | Provides good retention and peak shape for volatile halogenated compounds. |
| Initial Oven Temp. | 35-45°C (hold for 2-5 min) | Ensures efficient trapping of the volatile analyte at the column head, leading to sharp peaks. |
| Oven Ramp | 5-10°C/min to 150°C | A moderate ramp rate provides good separation from other volatile components. |
| Final Temperature | 150°C (hold for 2 min) | Ensures that any less volatile contaminants are eluted from the column. |
Q3: What are the optimal MS parameters for trace quantification? Should I use Scan or SIM?
For trace-level quantification, Selected Ion Monitoring (SIM) mode is essential.[3] SIM mode significantly increases sensitivity by only monitoring a few characteristic ions of the target analyte, rather than scanning the entire mass range.
Causality: By focusing the detector's dwell time on specific m/z values, the signal-to-noise ratio is dramatically improved, allowing for lower detection limits.
Identifying Characteristic Ions: While an experimentally acquired mass spectrum for 1H-nonafluorobutane is ideal, in its absence, we can infer the fragmentation pattern from structurally similar compounds like decafluorobutane (perfluorobutane).[4] The electron ionization (EI) mass spectrum of decafluorobutane shows prominent high-mass fragments resulting from C-C bond cleavage and the loss of fluorine atoms. The most abundant ion is often CF₃⁺ at m/z 69.
Based on the structure of 1H-nonafluorobutane (CF₃CF₂CF₂CH₂F), we can predict the following characteristic ions:
| Ion Fragment | m/z (Mass-to-Charge Ratio) | Role in Analysis | Rationale |
| [CF₃]⁺ | 69 | Quantifier/Qualifier | Highly abundant and characteristic fragment for perfluorinated chains. |
| [C₂F₄]⁺ | 100 | Qualifier | A common fragment from the cleavage of the perfluoroethyl group. |
| [C₂F₅]⁺ | 119 | Qualifier | Another characteristic fragment from the perfluoroethyl group. |
| [C₃F₅]⁺ | 131 | Qualifier | A larger fragment that can provide additional specificity. |
MS Parameter Recommendations:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for volatile organic compounds. |
| Ion Source Temp. | 200-230°C | Balances efficient ionization with minimizing thermal degradation of the analyte.[5] |
| Transfer Line Temp. | 250°C | Ensures efficient transfer of the analyte from the GC to the MS without condensation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity for trace-level quantification. |
Troubleshooting Guide
Even with an optimized method, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting common GC-MS issues.
Q4: My peaks are tailing. What should I do?
Peak tailing is a common issue, especially with polar or active compounds, but it can also affect fluorinated molecules due to their interaction with active sites in the GC system.
Systematic Troubleshooting for Peak Tailing:
-
Check for System Activity:
-
Inlet Liner: The glass liner in the inlet is a common source of activity. Deactivated liners are essential. If tailing persists, replace the liner.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 10-15 cm from the front of the column.
-
-
Verify Column Installation: An improper column cut or incorrect installation depth in the inlet can cause peak tailing.[6] Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.
-
Optimize Temperatures:
-
Inlet Temperature: If the inlet temperature is too low, the analyte may not vaporize efficiently, leading to tailing. A temperature of 250°C is a good starting point.
-
Transfer Line Temperature: A cold transfer line can cause condensation and peak tailing. Ensure it is at an appropriate temperature (e.g., 250°C).
-
Q5: I'm seeing carryover from previous injections. How can I eliminate it?
Carryover, or the appearance of "ghost peaks" from a previous injection, is a significant problem in trace analysis. Fluorinated compounds can be "sticky" and adsorb to surfaces in the GC system.
Strategies to Minimize Carryover:
-
Thorough Syringe/Loop Cleaning: For headspace analysis, ensure the sample loop and transfer line are adequately flushed between injections. High temperatures in these zones can help.[2]
-
Inlet Maintenance: Regularly replace the septum and inlet liner. A contaminated liner is a major source of carryover.
-
High-Temperature Bake-out: After a sequence of samples, bake the column at its maximum isothermal temperature for an extended period (e.g., 30-60 minutes) to remove adsorbed compounds.
-
Solvent Rinses: If using liquid injection, ensure the syringe is thoroughly rinsed with an appropriate solvent. Multiple solvent washes with different polarities can be effective.[7]
Experimental Protocols
Protocol 1: Static Headspace GC-MS Method Setup
-
Sample Preparation:
-
Accurately weigh or pipette your sample into a headspace vial (e.g., 20 mL).
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
-
Headspace Sampler Parameters:
-
Oven Temperature: 80-100°C.
-
Vial Equilibration Time: 15-30 minutes.
-
Loop Temperature: 110-120°C.
-
Transfer Line Temperature: 130-150°C.
-
Vial Pressurization: 10-15 psi.
-
Loop Fill Time: 0.5-1 minute.
-
Injection Time: 0.5-1 minute.
-
-
GC-MS Parameters:
-
Use the recommended GC column and oven temperature program from the table above.
-
Set the MS to acquire in SIM mode using the recommended ions and parameters from the tables above.
-
-
Calibration:
-
Prepare a series of calibration standards in the same matrix as your samples.
-
Analyze the standards using the same headspace and GC-MS conditions.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Conclusion
The successful trace quantification of 1H-nonafluorobutane by GC-MS is achievable through a systematic approach to method development and a thorough understanding of potential troubleshooting issues. By carefully optimizing sample introduction, chromatographic separation, and mass spectrometric detection, and by following a logical troubleshooting workflow, researchers can obtain accurate, precise, and reliable data. This guide provides a solid foundation for your analytical endeavors with this challenging yet important compound.
References
-
McCord, J., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. Available at: [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9638, Perfluorobutane. Retrieved from [Link]
-
NIST. (n.d.). Butane, decafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Newton, S., et al. (2019). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. Journal of Visualized Experiments. Available at: [Link]
-
Ichikawa, Y., et al. (2025). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI. Available at: [Link]
-
Apel, E.C., et al. (2025). A fast-GC/MS system to measure C2 to C4 carbonyls and methanol aboard aircraft. Atmospheric Measurement Techniques. Available at: [Link]
-
Mathurin, J. C., et al. (2001). Detection of perfluorocarbons in blood by headspace solid-phase microextraction combined with gas chromatography/mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
Ichikawa, Y., et al. (2025). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Perfluorobutane. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Wikipedia. (n.d.). Headspace gas chromatography. Retrieved from [Link]
-
Wallace, A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Available at: [Link]
-
Deng, X., et al. (2022). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. Frontiers in Plant Science. Available at: [Link]
-
Sharp. (n.d.). Ultra-High Sensitivity Measurement Technology for Greenhouse Gases [PFCs]. Retrieved from [Link]
-
Wiley Science Solutions. (2026, February 13). Using Spectral Databases to Identify Potential PFAS Compounds. Retrieved from [Link]
-
Agilent Technologies. (2023, December 5). Accurate Mass Library for PFAS Analysis in Environmental Samples and Workflow for Identification of Pollutants in Drinking Water Using GC/Q-TOF. Available at: [Link]
-
Zhang, H., et al. (2023). A searchable database and mass spectral comparison tool for aerosol mass spectrometer (AMS) and aerosol chemical speciation monitor (ACSM) data. EGUsphere. Available at: [Link]
-
Lightstone. (n.d.). NIST23 Mass Spectral Database. Retrieved from [Link]
-
MassBank. (n.d.). Home. Retrieved from [Link]
Sources
- 1. Headspace gas chromatography - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
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- 5. massbank.eu [massbank.eu]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. shimadzu.co.uk [shimadzu.co.uk]
troubleshooting cavitation in 1H-nonafluorobutane pumped fluid loops
Welcome to the Technical Support Center for advanced thermal management and fluid handling. As a Senior Application Scientist, I frequently encounter researchers struggling with flow instability, acoustic noise, and pump degradation when transitioning from aqueous coolants to engineered hydrofluoroethers like 1H-nonafluorobutane (commonly known as Novec™ 7100).
This guide provides a mechanistic understanding of why this specific fluid behaves differently under pumping stress and offers field-proven, self-validating protocols to eliminate cavitation in your experimental loops.
Part 1: The Physics of 1H-Nonafluorobutane Cavitation
To troubleshoot cavitation, we must first understand the thermophysical properties of the fluid driving the phenomenon. Cavitation occurs when the localized static pressure at the pump inlet falls below the fluid's vapor pressure, causing the liquid to rapidly evaporate into vapor bubbles that subsequently implode, causing shockwaves and equipment damage[1].
Table 1: Thermophysical Properties of 1H-Nonafluorobutane vs. Water (at 25°C)
| Property | 1H-Nonafluorobutane | Water | Mechanistic Impact on Cavitation |
| Vapor Pressure | 26.9 kPa (202 mmHg)[2] | 3.17 kPa | High vapor pressure drastically reduces the pressure margin available before localized boiling is triggered[1]. |
| Liquid Density | 1.52 g/cm³[3] | 0.997 g/cm³ | High density lowers the effective hydrostatic head (in meters) for a given column height, reducing Net Positive Suction Head available (NPSHa). |
| Boiling Point | 61°C[3] | 100°C | Low thermal margin before bulk phase change occurs in the loop. |
| Specific Heat | 1183 J/kg·K[4] | 4184 J/kg·K | Requires roughly 3.5x higher mass flow rates to achieve the same heat removal, increasing fluid velocity and suction-side pressure drops[5]. |
Part 2: Troubleshooting FAQs
Q1: Mechanistically, why does 1H-nonafluorobutane exhibit a higher propensity for pump cavitation than aqueous coolants? Answer: The root cause lies in the relationship between the fluid's thermal properties and the Net Positive Suction Head available (NPSHa). Because 1H-nonafluorobutane has a low specific heat capacity (1183 J/kg·K), researchers must run their pumps at higher flow rates to maintain adequate thermal transfer across their cold plates[5]. This high velocity creates a severe localized pressure drop at the pump impeller. Combined with the fluid's high density (1.52 g/cm³), the hydrostatic pressure provided by your reservoir yields less actual NPSHa than water would. This easily breaches the high 26.9 kPa vapor pressure threshold, triggering rapid vaporization[1].
Q2: How can I distinguish between entrained air (aeration) and true vapor cavitation in my loop? Answer: It is critical to avoid confusing non-condensable gas degassing with actual boiling phenomena[6]. Entrained air produces a steady, muffled humming and continuous micro-bubbles in sight glasses. True vapor cavitation sounds like "pumping gravel" due to the violent, asymmetric implosion of vapor pockets as they hit the high-pressure discharge zone[1]. Self-Validation Check: Temporarily increase the static pressure of your loop (e.g., via a pressurized accumulator) by 0.5 bar while keeping the temperature constant. If the noise instantly ceases, you have validated true vapor cavitation (you artificially raised the NPSHa above the vapor pressure). If the noise and bubbles persist, you are dealing with entrained non-condensable gases.
Q3: What are the critical design modifications to prevent cavitation in these specific fluorinated fluid loops? Answer: You must manipulate the physical parameters governing NPSHa:
-
Subcool the Inlet: Introduce a heat exchanger immediately upstream of the pump to drop the fluid temperature, drastically lowering the vapor pressure. Without subcooling, bubble formation at the pump inlet is almost guaranteed in closed loops[6].
-
Elevate the Reservoir: Increase the static head by physically raising the fluid reservoir above the pump inlet.
-
Minimize Suction Friction: Use oversized, smooth-bore tubing for the suction line and eliminate 90-degree elbows to reduce friction loss before the impeller.
Part 3: Diagnostic and Resolution Workflows
Diagnostic workflow for differentiating and resolving vapor cavitation vs. entrained gas.
Part 4: Self-Validating Degassing and Subcooling Protocol
To ensure a reliable, cavitation-free state, follow this step-by-step methodology. This protocol is self-validating: the absolute absence of bubbles during the final high-temperature stress test confirms successful execution.
Step 1: System Sealing and Initial Fill Fill the loop from the lowest point to displace bulk air. Ensure the fluid reservoir is located at the highest physical point in the system to maximize static head.
Step 2: Thermal Degassing Cycle Causality: Gases are highly soluble in fluorinated fluids when cold. Heating the fluid forces dissolved non-condensable gases out of solution.
-
Heat the 1H-nonafluorobutane to 45°C (safely below its 61°C boiling point)[3].
-
Circulate the fluid at a low pump speed (20% of max RPM) to prevent premature impeller cavitation while gently moving gas pockets to the reservoir.
Step 3: Gas Venting
-
Open the highest-point bleed valve. You will observe gas being expelled. Continue this low-RPM, heated circulation until the fluid runs entirely clear in the sight glass.
Step 4: Active Subcooling Implementation Causality: Subcooling at the condenser/heat exchanger outlet is necessary to avoid pump cavitation due to localized boiling at the pump inlet[6].
-
Activate the pre-pump chiller to drop the fluid temperature to 15°C just before it enters the pump suction port.
Step 5: High-RPM Stress Test (Self-Validation)
-
Ramp the pump to 100% operating RPM and apply the maximum expected thermal load to the evaporator/cold plate.
-
Validation Check: If the pump operates silently and the sight glass remains bubble-free at maximum thermal load, the system is validated. If gravel-like noise returns, the NPSHa is still too low, and the static head must be physically increased.
Step-by-step thermal degassing and subcooling protocol for 1H-nonafluorobutane loops.
Sources
Thermal Management in Advanced Applications: A Comparative Guide to 1H-Nonafluorobutane vs. Perfluorobutane
For researchers and engineers in drug development, medical device manufacturing, and high-density electronics, selecting the optimal heat transfer fluid is a critical design parameter. Fluorinated fluids are the industry standard due to their chemical inertness, dielectric properties, and thermal stability. However, subtle variations in molecular structure drastically alter their thermophysical behavior.
This guide provides an objective, data-driven comparison between 1H-nonafluorobutane ( C4HF9 ) and perfluorobutane ( C4F10 ), focusing on their heat transfer efficiency, phase-change dynamics, and the mechanistic causality behind their performance differences.
Thermophysical Properties & Mechanistic Causality
To engineer an efficient cooling loop or phase-change system, one must first understand how molecular structure dictates macroscopic thermal properties.
Quantitative Comparison
The following table summarizes the key thermophysical properties of both fluids based on standard atmospheric conditions[1][2][3][4].
| Property | 1H-Nonafluorobutane ( C4HF9 ) | Perfluorobutane ( C4F10 ) |
| CAS Number | 375-17-7 | 355-25-9 |
| Boiling Point (1 atm) | 14.0 °C – 17.9 °C | -1.7 °C to -2.0 °C |
| Liquid Density (20 °C) | 1.526 g/cm³ | 1.517 g/cm³ |
| Heat of Vaporization | ~105 kJ/kg | 96.3 kJ/kg |
| Thermal Conductivity (Gas) | N/A | ~0.0067 W/m·K (at 25 °C) |
| Molecular Weight | 220.04 g/mol | 238.03 g/mol |
The Causality of Phase Transition
The most striking operational difference between these two fluids is their boiling point. Perfluorobutane boils below freezing (-1.7 °C), making it a gas at room temperature, whereas 1H-nonafluorobutane remains a volatile liquid up to ~14 °C.
Mechanistic Explanation: This >15 °C difference in boiling point is directly caused by the substitution of a single highly electronegative fluorine atom with a hydrogen atom. Perfluorobutane is fully fluorinated and highly symmetrical; its intermolecular attractions are limited exclusively to weak London dispersion forces. In contrast, the C-H bond in 1H-nonafluorobutane disrupts the symmetrical electron cloud, inducing a permanent molecular dipole. The resulting dipole-dipole interactions between C4HF9 molecules require significantly more thermal energy to break during the liquid-to-gas phase transition.
Application Suitability in Research & Medicine
Perfluorobutane ( C4F10 ): Phase-Change and Cryogenic Applications
Because of its sub-zero boiling point and low heat of vaporization (96.3 kJ/kg), perfluorobutane is highly efficient in systems designed for rapid evaporative cooling or acoustic vaporization. In the medical field, it is heavily utilized as the core gas in phase-change ultrasound contrast agents[1]. At physiological temperatures (37 °C), lipid-coated perfluorobutane droplets become superheated and can be acoustically vaporized into microbubbles with minimal acoustic intensity, providing excellent ultrasound contrast for targeted drug delivery tracking[1].
1H-Nonafluorobutane ( C4HF9 ): Single-Phase and Immersion Cooling
1H-nonafluorobutane’s higher boiling point allows it to be handled as a liquid at standard room temperatures (with mild chilling), making it highly suitable for single-phase immersion cooling of bioreactors or electronics. Its permanent dipole slightly increases its solvent capacity compared to fully fluorinated alkanes, making it useful in precision cleaning of medical device components where residual particulates must be removed without leaving a thermal footprint[3].
Experimental Protocol: Evaluating Two-Phase Heat Transfer Coefficient
To objectively compare the heat transfer efficiency of these fluids, laboratories must utilize a rigorously controlled flow boiling loop. The following protocol describes a self-validating system designed to measure the two-phase convective heat transfer coefficient ( h ).
Step-by-Step Methodology
Step 1: System Degassing & Fluid Preparation
-
Load the target fluid ( C4HF9 or C4F10 ) into the primary reservoir. Note: C4F10 requires the system to be pressurized or pre-chilled below -5 °C to maintain the liquid phase during loading.
-
Apply a vacuum to the reservoir to degas the fluid, removing dissolved non-condensable gases (e.g., oxygen, nitrogen) that would artificially alter the nucleation site density and skew the boiling point.
Step 2: Mass Flow Regulation
-
Activate the magnetic gear pump to circulate the fluid through the closed loop.
-
Monitor the mass flow rate ( m˙ ) using a Coriolis flow meter. Adjust the pump inverter to achieve a steady-state mass flux ( G ) of 200 kg/m ²·s.
Step 3: Controlled Heat Flux Application
-
Direct the fluid into the test section (a copper block embedded with cartridge heaters).
-
Apply a controlled electrical power input ( Qin=V×I ) to the cartridge heaters to simulate the heat load of a high-density electronic component or exothermic chemical reaction.
Step 4: Self-Validating Energy Balance (Critical Step) Before recording data for the heat transfer coefficient, the system must validate its own adiabatic integrity.
-
Measure the fluid temperature at the inlet ( Tin ) and outlet ( Tout ) of the test section using T-type thermocouples.
-
Calculate the sensible heat absorbed by the fluid: Qout=m˙×Cp×(Tout−Tin) .
-
Validation Gate: Calculate the heat loss ratio: Qin∣Qin−Qout∣ . If this value exceeds 0.05 (5%) , the system is losing heat to the ambient environment. The data point is automatically rejected, and the insulation must be recalibrated.
Step 5: Data Acquisition & Calculation
-
Once the energy balance is validated, record the inner wall temperature of the test section ( Twall ) and the saturation temperature of the fluid ( Tsat ).
-
Calculate the heat transfer coefficient: h=A×(Twall−Tsat)Qin , where A is the heat transfer surface area.
System Workflow Visualization
The following diagram illustrates the logical flow of the self-validating experimental protocol described above.
Self-validating experimental workflow for two-phase heat transfer coefficient measurement.
References
-
Thermal Activation of Superheated Lipid-Coated Perfluorocarbon Drops. Langmuir (ACS Publications).[Link]
-
Perfluorobutane - F2 Chemicals Ltd. F2 Chemicals.[Link]
-
Physical Properties of n-Perfluorobutane. OSTI.GOV (Department of Energy).[Link]
Sources
Validation of Analytical Methods for 1H-Nonafluorobutane Residue Detection: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmaceutical Cleaning Validation & Quality Control (ICH Q2(R2))
Introduction: The Analytical Challenge of Highly Fluorinated Solvents
1H-nonafluorobutane ( C4HF9 , CAS 375-17-7) is a highly volatile hydrofluoroether increasingly utilized in pharmaceutical manufacturing as a specialty solvent, coating deposition agent, and carrier fluid. Because it comes into direct contact with manufacturing equipment, regulatory frameworks mandate stringent cleaning validation to ensure no cross-contamination occurs in subsequent drug batches.
However, validating an analytical method for 1H-nonafluorobutane under ICH Q2(R2) guidelines presents unique challenges. The molecule's highly fluorinated nature renders traditional combustion-based detectors practically useless, necessitating a deeper mechanistic understanding of detector physics to design a self-validating, robust analytical protocol.
Mechanistic Comparison of Analytical Modalities
As analytical scientists, we must move beyond default methodologies and select instrumentation based on the specific physicochemical properties of the target analyte. Below is an objective comparison of three common gas chromatography (GC) detection modalities for 1H-nonafluorobutane.
Headspace GC - Flame Ionization Detection (HS-GC-FID)
-
The Mechanism: FID relies on the combustion of organic molecules in a hydrogen-air flame to produce CH+ ions. These ions strike a negatively charged collector, generating a measurable current proportional to the carbon content[1].
-
The Causality of Failure: 1H-nonafluorobutane contains nine strong C-F bonds and only a single C-H bond. The high electronegativity of fluorine inhibits efficient combustion and prevents the formation of an adequate CH+ ion pool. Consequently, the response factor is drastically reduced, leading to unacceptably high Limits of Detection (LOD) that fail to meet pharmaceutical cleaning validation thresholds.
Headspace GC - Electron Capture Detection (HS-GC-ECD)
-
The Mechanism: ECD utilizes a radioactive source (typically 63Ni ) to emit beta particles, creating a steady cloud of electrons in the detector cell. When highly electronegative atoms—such as fluorine—elute into the cell, they capture these electrons, reducing the standing current[2].
-
The Limitation: While ECD is exquisitely sensitive to fluorinated compounds (often reaching part-per-trillion levels), it acts as a bulk property detector. It lacks structural specificity. In a complex pharmaceutical matrix, ECD cannot differentiate 1H-nonafluorobutane from other halogenated interferents (e.g., PTFE degradation products or chlorinated cleaning agents), leading to false positives.
Headspace GC - Mass Spectrometry (HS-GC-MS)
-
The Gold Standard: GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, resolves both the sensitivity and specificity issues. By targeting specific mass-to-charge (m/z) fragments unique to 1H-nonafluorobutane, the method filters out matrix noise. This approach is heavily supported by environmental monitoring standards such as the3[3], which rely on GC-MS for the specific quantification of volatile fluorinated compounds.
Quantitative Performance Comparison
The following table summarizes the performance metrics of the three modalities when applied to 1H-nonafluorobutane residue analysis.
| Performance Parameter | HS-GC-FID | HS-GC-ECD | HS-GC-MS (SIM Mode) |
| Detection Mechanism | C-H bond combustion | Electron capture by F atoms | Mass-to-charge (m/z) fragmentation |
| Estimated LOD | > 50 ppm (Poor) | < 0.1 ppb (Ultra-High) | 1 - 5 ppb (Optimal for Pharma) |
| Specificity | Low | Low | Ultra-High |
| Linear Dynamic Range | Narrow (due to poor response) | Moderate (prone to saturation) | Wide (4 orders of magnitude) |
| Matrix Interference | High (co-eluting organics) | Moderate (other halogens) | Minimal (mass filtering) |
| Regulatory Suitability | Not Recommended | Environmental Trace Analysis | Recommended (ICH Q2/Pharma QC) |
Validated Experimental Protocol: HS-GC-MS (SIM)
To establish a self-validating system, the protocol must inherently control for matrix effects and instrumental drift. The following step-by-step methodology ensures reliable recovery and quantification of 1H-nonafluorobutane from stainless-steel manufacturing equipment.
Step 1: Surface Sampling (Swabbing)
-
Procedure: Swab a 10×10 cm area of the equipment using pre-cleaned, TOC-grade polyester swabs.
-
Extraction: Extract the swab in 10.0 mL of Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is selected because its high boiling point (189°C) prevents it from competing with the highly volatile 1H-nonafluorobutane (BP 61°C) in the headspace vapor phase, ensuring a clean injection profile.
Step 2: Headspace Extraction Parameters
-
Preparation: Transfer 2.0 mL of the DMSO extract into a 20 mL headspace vial and crimp cap tightly.
-
Incubation: 80°C for 15 minutes.
-
Causality: 80°C provides sufficient thermal energy to drive the volatile fluorocarbon entirely into the gas phase without boiling the DMSO matrix.
Step 3: GC Separation Parameters
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm film thickness) or equivalent phase designed for volatile organics.
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Oven Program: 40°C (hold 3 min) → ramp at 15°C/min to 150°C → ramp at 30°C/min to 220°C (hold 2 min).
Step 4: MS Detection (SIM Mode)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
SIM Ions: Monitor m/z 51 ( [CHF2]+ ), m/z 69 ( [CF3]+ ), and m/z 119 ( [C2F4H]+ ).
-
Causality: Monitoring these specific fragments eliminates background noise from the swab material and DMSO.
Step 5: Recovery Validation
As mandated by 4[4], recovery studies must be performed by spiking known amounts of 1H-nonafluorobutane onto representative stainless-steel coupons at 50%, 100%, and 150% of the calculated acceptable residue limit, followed by the swabbing and extraction protocol described above.
Method Validation Workflow Diagram
The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle for this specific assay.
Figure 1: ICH Q2(R2) method validation workflow for 1H-nonafluorobutane residue analysis.
References
-
Other Test Method 50 (OTM-50) Sampling and Analysis of Volatile Fluorinated Compounds - US Environmental Protection Agency (EPA). 3
-
Detection Methods (Flame Ionization Detector) - Chemistry LibreTexts. 1
-
The Saga of the Electron-Capture Detector - LCGC International. 2
-
Validation of Cleaning Processes (7/93) - US Food and Drug Administration (FDA). 4
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Comparative Environmental Impact Guide: 1H-Nonafluorobutane (HFE-7100) vs. Legacy CFCs
As a Senior Application Scientist overseeing solvent replacement strategies in pharmaceutical manufacturing and precision device cleaning, I frequently encounter the technical challenge of balancing solvent efficacy with stringent environmental compliance. The regulatory phase-out of 1 under the Montreal Protocol fundamentally shifted our approach to chemical selection[1]. Today, engineered hydrofluoroethers (HFEs), specifically 1H-nonafluorobutane (commercially recognized as 2), serve as critical drop-in replacements[2].
This guide provides an objective, data-driven comparison between HFE-7100 and legacy CFCs, detailing the structural causality behind their environmental metrics and the self-validating experimental protocols used to quantify these impacts.
Structural Causality: Why Molecular Design Dictates Environmental Fate
The environmental persistence of a solvent is dictated by its molecular architecture. Legacy CFCs (such as CFC-11 and CFC-113) are fully halogenated molecules. Lacking carbon-hydrogen (C-H) bonds, they are chemically inert in the lower atmosphere (troposphere). This extreme stability allows them to migrate into the stratosphere, where high-energy UV radiation cleaves their carbon-chlorine bonds, releasing chlorine radicals that 1[1].
Conversely, HFE-7100 (a mixture of methoxy-nonafluorobutane isomers) was intentionally engineered with an ether linkage and a hydrogen-containing methoxy group (-OCH₃). This structural vulnerability is its greatest environmental asset. In the troposphere, naturally occurring hydroxyl (•OH) radicals readily abstract the hydrogen atoms from the methoxy group. This rapid degradation prevents the molecule from reaching the stratosphere, resulting in an3[3].
Quantitative Environmental Impact Comparison
The following table summarizes the stark contrast in environmental metrics between HFE-7100 and the legacy solvents it replaces in pharmaceutical and industrial workflows.
| Metric | 1H-Nonafluorobutane (HFE-7100) | CFC-11 (Trichlorofluoromethane) | CFC-113 (Trichlorotrifluoroethane) |
| Ozone Depletion Potential (ODP) | 0 | 1.0 | 0.8 |
| Global Warming Potential (100-yr) | 320 | 4,750 | 6,130 |
| Atmospheric Lifetime | 4.1 years | 52 years | 85 years |
| Primary Tropospheric Sink | •OH Radical Abstraction | None (Chemically Inert) | None (Chemically Inert) |
| Primary Stratospheric Sink | Negligible (Degrades prior) | UV Photolysis | UV Photolysis |
Experimental Methodologies for Environmental Validation
In atmospheric chemistry, we do not rely on theoretical models alone; every environmental claim must be backed by a self-validating experimental system. To determine the atmospheric lifetime and Global Warming Potential (GWP) of compounds like HFE-7100, we utilize a combination of kinetic tracking and infrared spectroscopy.
Protocol 1: Determining Atmospheric Lifetime via Discharge Flow-Mass Spectrometry (DF-MS)
To accurately mimic tropospheric degradation, we must isolate the reaction between the solvent and •OH radicals[4].
-
Radical Generation: Generate •OH radicals via microwave discharge of a hydrogen/helium gas mixture.
-
Causality: •OH is the primary tropospheric sink. Precise, isolated generation is required to simulate atmospheric degradation kinetics without interference from other secondary oxidants.
-
-
Kinetic Isolation: Introduce HFE-7100 into a flow tube reactor under pseudo-first-order conditions (where[HFE-7100] >> [•OH]).
-
Causality: Flooding the system with the target analyte ensures that the decay rate of •OH (monitored via mass spectrometry) is exclusively dependent on its reaction with HFE-7100. By utilizing pseudo-first-order conditions, the system becomes self-validating: the linear decay of •OH directly correlates to the HFE-7100 concentration, eliminating confounding variables.
-
-
Lifetime Extrapolation: Calculate the atmospheric lifetime ( τ ) using the derived bimolecular rate constant ( kOH ) and the globally averaged tropospheric •OH concentration.
Protocol 2: Quantifying Radiative Forcing via FTIR Spectroscopy
A molecule's GWP is determined by its ability to absorb infrared radiation escaping from Earth[5].
-
Spectral Acquisition: Inject pure HFE-7100 vapor into a temperature-controlled gas cell equipped with NaCl windows. Record the infrared absorption spectrum from 700 to 1500 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Causality: The C-F and C-O bonds exhibit intense vibrational stretching within the "atmospheric window" (800–1200 cm⁻¹)—the exact region where Earth emits thermal radiation. Quantifying this absorption is strictly necessary to calculate Radiative Forcing (RF).
-
-
Cross-Section Integration: Compute the integrated absorption cross-section and apply the 5 to determine the stratospheric-adjusted radiative efficiency[5].
-
Causality: Raw absorbance alone is insufficient. The Pinnock curve acts as a self-validating standardization tool, weighting the raw absorbance against Earth's emission spectrum to accurately calculate the GWP over a 100-year time horizon.
-
Atmospheric Degradation Pathway
Once •OH radicals attack HFE-7100, a rapid cascade of degradation events occurs, ultimately mineralizing the compound into benign or naturally occurring substances (CO₂, HF, and perfluorobutyric acid)[3].
Atmospheric degradation pathway of HFE-7100 initiated by hydroxyl radicals.
Conclusion
For researchers and drug development professionals, transitioning from legacy CFCs to 1H-nonafluorobutane (HFE-7100) is not merely a regulatory obligation, but a scientifically sound upgrade. By integrating a reactive methoxy group into the fluorinated backbone, HFE-7100 maintains the non-flammability and high solvency required for precision manufacturing, while its drastically reduced atmospheric lifetime (4.1 years) ensures an ODP of zero and a highly mitigated GWP.
References
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Substitutes in Precision Cleaning , US EPA. Available at:[Link]
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Experimental determination of the global warming potential of carbonyl fluoride , EGUsphere. Available at:[Link]
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Global warming potential assessment for CF3OCF=CF2 , UIUC. Available at:[Link]
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3M MATERIAL SAFETY DATA SHEET HFE-7100 , Purdue Physics. Available at:[Link]
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3M Novec 7100 Engineered Fluid , Hoscien Technology. Available at:[Link]
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A Comparative Analysis of Extraction Yields: 1H-Nonafluorobutane versus Traditional Organic Solvents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the pursuit of isolating bioactive compounds, the choice of solvent is a critical determinant of extraction efficiency, selectivity, and overall process safety. For decades, traditional organic solvents such as hexane, ethanol, and acetone have been the workhorses of natural product extraction.[1] However, growing concerns over their environmental impact and safety profiles have catalyzed the search for greener, more sustainable alternatives. This guide provides an in-depth comparison of 1H-nonafluorobutane, a segregated hydrofluoroether (HFE), with traditional organic solvents, offering a technical perspective on its potential to enhance extraction yields and process safety.
The Foundational Principles of Solvent Extraction
The success of any extraction process hinges on the principle of "like dissolves like," where the solvent's polarity is matched with that of the target compound to maximize solubility and, consequently, yield.[1] Traditional methods like maceration, percolation, and Soxhlet extraction have been refined over years, each with its own set of advantages and limitations related to solvent volume, extraction time, and energy consumption.[2][3]
The selection of a solvent is a multi-faceted decision, influenced by factors including:
-
Solvent Polarity and Selectivity: The ability to dissolve the target compound while leaving impurities behind.[4]
-
Boiling Point: A lower boiling point simplifies solvent removal from the extract.[5]
-
Safety and Environmental Impact: Considerations of flammability, toxicity, and environmental persistence are paramount.[6][7]
Introducing 1H-Nonafluorobutane: A Profile
1H-Nonafluorobutane (CF₃CF₂CF₂CF₂H) is a hydrofluoroether, a class of fluorinated solvents known for their unique combination of properties.[8][9] While their application in extraction is an emerging field, their established use in other areas like precision cleaning and heat transfer provides a strong indication of their potential.[10][11]
Key Properties of 1H-Nonafluorobutane and Fluorinated Solvents:
-
Non-flammable: A significant safety advantage over highly flammable solvents like hexane and butane.[5][8]
-
Low Toxicity: Generally possess favorable toxicological profiles compared to some traditional solvents.[6][12]
-
Environmental Profile: Characterized by zero ozone depletion potential (ODP) and low global warming potential (GWP).[8][10]
-
Low Surface Tension and Viscosity: These properties allow for excellent penetration into the matrix of the material being extracted, potentially leading to more efficient extraction.[9]
-
High Stability: Fluorinated solvents are exceptionally stable and can be reused multiple times without losing efficacy.[8][10]
Comparative Experimental Design: Extraction of Cannabinoids from Cannabis sativa
To provide a practical comparison, we will outline a detailed experimental protocol for the extraction of cannabinoids, which are highly lipophilic compounds with low water solubility, from Cannabis sativa.[13][14] We will compare the performance of 1H-nonafluorobutane against a traditional non-polar solvent, n-hexane.
Experimental Workflow
The following diagram illustrates the key steps in the comparative extraction process.
Caption: Comparative workflow for cannabinoid extraction.
Detailed Experimental Protocols
1. Sample Preparation: a. Obtain 100g of dried, cured Cannabis sativa flower. b. Grind the plant material to a consistent particle size (e.g., 1-2 mm). c. Decarboxylate the ground material in a vacuum oven at 110°C for 30 minutes to convert acidic cannabinoids (e.g., CBDA, THCA) to their neutral forms (e.g., CBD, THC), which have higher solubility in non-polar solvents.[4] d. Divide the decarboxylated material into two equal 50g samples.
2. Solvent Extraction: a. 1H-Nonafluorobutane Extraction: i. Place one 50g sample into a 1L glass beaker. ii. Add 500mL of 1H-nonafluorobutane to the beaker. iii. Cover the beaker and place it on a magnetic stirrer. iv. Macerate for 24 hours at a constant temperature of 25°C.[15] b. n-Hexane Extraction (Control): i. Place the second 50g sample into a 1L glass beaker. ii. Add 500mL of n-hexane to the beaker. iii. Cover the beaker and place it on a magnetic stirrer. iv. Macerate for 24 hours at a constant temperature of 25°C.
3. Post-Extraction Processing: a. Filter both solvent mixtures separately using vacuum filtration to remove the plant material. b. Rinse the retained plant material with an additional 50mL of the respective solvent to ensure maximum recovery. c. Combine the filtrate and the rinse for each sample. d. Remove the solvent from each extract using a rotary evaporator. Note the lower boiling point of 1H-nonafluorobutane may allow for more gentle evaporation conditions. e. Weigh the resulting crude extracts to determine the total extraction yield.
4. Analysis: a. Analyze the crude extracts using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of major cannabinoids (e.g., THC, CBD). b. This will allow for the calculation of the specific yield of the target compounds.
Comparative Data Analysis
The following table presents hypothetical yet plausible data based on the known properties of the solvents. The superior penetration of 1H-nonafluorobutane, owing to its low surface tension and viscosity, may lead to a more efficient extraction of cannabinoids from the plant matrix.
| Parameter | 1H-Nonafluorobutane | n-Hexane (Control) |
| Total Crude Extract Yield (%) | 18.5% | 16.2% |
| Cannabidiol (CBD) Yield (mg/g of biomass) | 125 | 110 |
| Tetrahydrocannabinol (THC) Yield (mg/g of biomass) | 7.5 | 6.8 |
| Solvent Recovery Rate (%) | >98% | ~95% |
| Flammability | Non-flammable | Highly Flammable[16] |
| Toxicity Profile | Low | Neurotoxic effects with chronic exposure[6][12] |
Discussion and Future Outlook
While traditional solvents like hexane are effective, their associated safety and environmental risks are significant drawbacks.[6][16] 1H-nonafluorobutane presents a compelling alternative with a superior safety and environmental profile.[8][10] The potential for higher extraction yields, as illustrated in our hypothetical experiment, can be attributed to its favorable physical properties, such as low surface tension, which enhances its ability to permeate the plant material.
The high stability and ease of recyclability of fluorinated solvents can also contribute to more cost-effective and sustainable extraction processes in the long run.[8][10] Further research is warranted to conduct direct comparative studies across a wider range of natural products and to optimize extraction parameters for 1H-nonafluorobutane. The exploration of such novel solvents is a crucial step towards developing greener and more efficient extraction technologies in the pharmaceutical and natural product industries.
References
- What Are The Advantages Of Using Fluorinated Solvents - ORAPI Asia. (2024, January 8).
- Advantages of Fluorinated Solvents Over Aqueous Cleaning - AGC Chemicals Americas. (2026, March 12).
- Methods in natural product chemistry - Clinical Gate. (2015, March 2).
- Contemporary methods for the extraction and isolation of natural products - PMC - NIH. (2023, June 30).
- The Advantages Of Using Fluorinated Solvents - Enviro Tech International, Inc. (2018, February 6).
- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.
- Solvent Extraction Techniques - Organomation.
- Improving Solubility of Cannabinoids - Pharmaceutical Technology. (2020, February 2).
- Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale - Frontiers. (2022, November 27).
- Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC.
- n-Butane Extraction Grade - Extractor Solutions.
- Hexane | EPA.
- Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - PMC.
- How do Hydrofluoroethers work? - Sustainable Chemicals Strategy - Ecolink, Inc. (2025, April 12).
- Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds - SciELO.
- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for n-Hexane - NCBI - NIH.
- Hexanes : USDA ARS. (1999, April 15).
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validation of computational fluid dynamics models for 1H-nonafluorobutane immersion cooling
1H-nonafluorobutane (commercially recognized as HFE-7100) has emerged as a premier dielectric fluid for these systems, offering a lower global warming potential (GWP) and superior thermal properties compared to legacy fluids like FC-72[1][2]. However, designing immersion-cooled HPC clusters requires highly accurate Computational Fluid Dynamics (CFD) models.
As a Senior Application Scientist, I have structured this guide to objectively compare HFE-7100 against FC-72, detail the causality behind multiphase CFD modeling choices, and provide a self-validating experimental protocol to ensure your thermal simulations perfectly mirror physical reality.
Part 1: The Contenders – HFE-7100 vs. FC-72
Before configuring a CFD model, we must understand the physical baseline of our coolants. The efficacy of two-phase immersion cooling hinges on nucleate boiling—a phase-change mechanism where the liquid absorbs latent heat, forms vapor bubbles, and detaches from the chip surface, driving micro-convection[1][3].
Experimental data demonstrates that HFE-7100 consistently outperforms FC-72 in critical heat flux (CHF) limits. At saturation, up to 24.5 W/cm² can be removed from a smooth copper surface using HFE-7100, which is approximately 57% higher than the capabilities of FC-72 under similar pressures[1]. Furthermore, when subcooling is introduced (cooling the liquid below its boiling point), the CHF for HFE-7100 increases linearly at a rate ~10% higher than that of FC-72[2].
Table 1: Thermophysical & Performance Comparison
Data synthesized from empirical pool boiling studies at atmospheric pressure[1][2].
| Property / Metric | 1H-Nonafluorobutane (HFE-7100) | Fluorinert (FC-72) | Causality in HPC Cooling |
| Boiling Point (°C) | 61.0 | 56.0 | HFE-7100's slightly higher boiling point prevents premature vapor blanket formation (dryout) at high loads. |
| Latent Heat of Vaporization | High | Moderate | Allows HFE-7100 to absorb more thermal energy per unit of vaporized fluid[2]. |
| CHF on Smooth Copper | ~24.5 W/cm² | ~15.6 W/cm² | Higher CHF provides a wider safety margin for overclocked MD simulation servers[1]. |
| Global Warming Potential | 320 | 7400 | HFE-7100 aligns with sustainable pharmaceutical manufacturing and green computing mandates. |
Part 2: CFD Modeling Strategy & Causality
To accurately predict the thermal behavior of HFE-7100, the CFD model must capture the complex interphase momentum transfer between the liquid and vapor phases.
Why Eulerian Multiphase over Volume of Fluid (VOF)? While VOF is excellent for distinct, large-scale phase boundaries (like a wave hitting a ship), it fails to accurately resolve the micro-scale bubble dynamics of subcooled nucleate boiling. We utilize an Eulerian multiphase approach with non-equilibrium boiling closures because it calculates independent momentum and enthalpy equations for both phases[4]. This allows the model to account for the "slip velocity" (the difference in speed between the rising vapor bubbles and the surrounding liquid), which is critical for predicting the exact moment a vapor blanket forms over the processor.
Mechanistic pathway of HFE-7100 nucleate boiling and CHF limits.
Part 3: Self-Validating Experimental Protocol
A CFD model is only as trustworthy as the empirical data used to validate it. To ensure scientific integrity, we employ a closed-loop validation system. The following protocol details how to generate high-fidelity experimental data using simulated server chips (e.g., ATC 2.6 packages) to benchmark your ANSYS Fluent or OpenFOAM models[5].
Step-by-Step Methodology:
-
Substrate Preparation & Enhancement:
-
Action: Equip the simulated silicon die with a porous graphite or micro-porous copper spreader[5].
-
Causality: Smooth copper provides insufficient nucleation sites. Porous graphite increases the nucleation site density, which delays the coalescence of bubbles into a thermally insulating vapor blanket. Empirical data shows this modification increases the CHF of HFE-7100 by up to 60% while lowering surface superheat by 25%[1].
-
-
Fluid Degassing:
-
Action: Vigorously boil the HFE-7100 reservoir for 30 minutes prior to data collection, venting the non-condensable gases.
-
Causality: Dissolved air acts as a thermal insulator and artificially lowers the boiling incipience temperature, skewing the heat transfer coefficient (HTC) data and ruining CFD correlation.
-
-
Subcooling Calibration:
-
Action: Regulate the bulk fluid temperature to achieve subcooling levels of 10 K, 20 K, and 30 K below the 61°C boiling point[2][6].
-
Causality: Subcooling collapses detached bubbles faster, reducing the vapor volume fraction in the fluid column and preventing flow impedance in densely packed dual-chip server blades[6].
-
-
Grid Independence Verification (CFD):
-
Action: Run the simulation at progressively finer mesh densities (e.g., from 1.6 million to 2.1 million cells) until the surface temperature variation drops below 0.05%[7].
-
Causality: This isolates physical modeling errors from spatial discretization errors. If the mesh is too coarse, the solver will artificially smear the temperature gradients, leading to a false prediction of the HTC.
-
-
Empirical Correlation:
-
Action: Plot the experimental boiling curve (Heat Flux vs. Wall Superheat) against the CFD output and established empirical models (Rohsenow and Cooper correlations)[4].
-
Logical workflow for CFD validation of HFE-7100 immersion cooling.
Table 2: CFD Validation Benchmarks for HFE-7100
Based on validated Eulerian two-phase CFD models against empirical correlations[4].
| Validation Metric | CFD Prediction | Empirical / Correlation | Variance | Status |
| Grid Independence (1.6M vs 2.1M cells) | 85.00 °C max | 85.03 °C max | 0.04% | ✅ Validated[7] |
| Convective HTC vs. Rohsenow | 4100 W/m²K | 4700.2 W/m²K | 12.8% | ✅ Acceptable[4] |
| Convective HTC vs. Cooper | 4530 W/m²K | 4917.1 W/m²K | 7.8% | ✅ Highly Accurate[4] |
Conclusion
For computational drug discovery to scale, the thermal bottleneck must be eliminated. 1H-nonafluorobutane (HFE-7100) provides a mathematically and physically superior alternative to FC-72 for two-phase immersion cooling. By employing an Eulerian multiphase CFD approach—anchored by rigorous grid independence and physical validation on porous substrates—engineers can confidently predict thermal limits, ensuring zero downtime for mission-critical molecular dynamics workflows.
References
- Direct Immersion Cooling via Nucleate Boiling of HFE-7100 Dielectric Liquid on Hydrophobic and Hydrophilic Surfaces, unt.edu,
- Pool boiling of FC-72 and HFE-7100 - ResearchGate, researchg
- Recent Advances in Two-Phase Immersion Cooling with Surface Modifications for Thermal Management, psecommunity.org,
- Experimental and predicted CHF values for HFE-7100 with ATC2.
- Two-Phase Immersion Cooling of Simulated Server Chips Using HFE-7100 - IEEE Xplore, ieee.org,
- Simulation Study of Influencing Factors of Immersion Phase-Change Cooling Technology for D
- CFD and Surrogate Model-Driven Optimization of Two-Phase Immersion Cooling Configur
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- 7. mdpi.com [mdpi.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for 1H-Nonafluorobutane
In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often introduces us to unique chemical entities. 1H-Nonafluorobutane is one such molecule, a fluorinated hydrocarbon with properties that make it a valuable tool in various applications. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 1H-Nonafluorobutane, ensuring the well-being of our most valuable asset: our scientists.
The "Why" Behind the "What": Understanding the Hazards of 1H-Nonafluorobutane
Before delving into the specifics of PPE, it is crucial to understand the inherent risks associated with 1H-Nonafluorobutane. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it shares characteristics that necessitate careful handling. The primary hazards include:
-
Skin and Eye Irritation: Direct contact with 1H-Nonafluorobutane can cause irritation to the skin and eyes[1].
-
Inhalation Risks: Inhalation of vapors may lead to drowsiness or dizziness[1]. In poorly ventilated areas, it can displace oxygen, creating a risk of asphyxiation.
-
Cold Burns/Frostbite: The liquefied gas form of 1H-Nonafluorobutane can cause severe cold burns or frostbite upon contact with the skin or eyes due to its rapid evaporation[1].
-
Thermal Decomposition: In the event of a fire, 1H-Nonafluorobutane can decompose to produce hazardous substances, including hydrogen fluoride[1][2].
A thorough understanding of these risks is the foundation upon which we build a culture of safety, moving beyond mere compliance to a proactive and informed approach to chemical handling.
Your Armor in the Lab: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task, the potential for exposure, and the work environment. The following table outlines the recommended PPE for handling 1H-Nonafluorobutane in various laboratory settings.
| Operational Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Operations (e.g., small-scale transfers in a well-ventilated fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Standard laboratory coat. | Not generally required if work is conducted in a certified chemical fume hood. |
| Procedures with High Splash or Aerosol Potential (e.g., large-volume transfers, heating) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., butyl rubber for extended contact). Double-gloving is essential. | Chemical-resistant apron over a laboratory coat. | Consider an air-purifying respirator with an organic vapor cartridge if ventilation is inadequate. |
| Emergency Spill Response | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). | Chemical-resistant suit or coveralls. | Self-contained breathing apparatus (SCBA) is required for large spills or in confined spaces. |
A Deeper Dive into Glove Selection
While "chemical-resistant gloves" is a common recommendation, the choice of glove material is critical for ensuring adequate protection. For fluorinated hydrocarbons like 1H-Nonafluorobutane, the following materials are generally recommended:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for incidental contact and routine procedures[3]. However, for prolonged exposure, a more robust material is advised.
-
Neoprene Gloves: Provide excellent resistance to a broad spectrum of chemicals, including some acids and solvents, making them a reliable option for handling 1H-Nonafluorobutane[3].
-
Butyl Rubber Gloves: Are highly recommended for handling gases, ketones, esters, and aldehydes. Their high permeation resistance makes them an excellent choice for scenarios with a higher risk of direct contact or for emergency response[4][5].
-
Viton™ (Fluoroelastomer) Gloves: Offer exceptional resistance to aromatic and chlorinated solvents and are a premium choice for handling highly corrosive chemicals, though they are more expensive[6].
It is imperative to consult the glove manufacturer's specific chemical resistance data for 1H-Nonafluorobutane or similar fluorinated compounds to ensure the chosen glove provides adequate protection for the intended duration of use.
A Visual Workflow for PPE Selection
To simplify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram can be utilized.
Caption: PPE Selection Workflow for 1H-Nonafluorobutane.
The Ritual of Safety: Donning and Doffing Procedures
The effectiveness of PPE is as much about its correct application and removal as it is about its selection. A disciplined approach to donning and doffing is paramount to prevent cross-contamination.
Donning (Putting On) PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.
-
Eye and Face Protection: Don your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.
-
Gloves: Put on your selected chemical-resistant gloves. If double-gloving, don the inner pair first, followed by the outer pair. Ensure the cuffs of the gloves extend over the sleeves of your lab coat.
Doffing (Taking Off) PPE: The Critical Decontamination Sequence
The removal of PPE is a critical step where the risk of self-contamination is highest. Follow this sequence meticulously, preferably in a designated doffing area.
-
Gloves (Outer Pair if Double-Gloved): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container[7].
-
Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from your body, touching only the inside surfaces. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it in the designated hazardous waste container[8].
-
Hand Hygiene: Perform hand hygiene immediately after removing your gown or lab coat.
-
Face Shield/Goggles: Remove the face shield or goggles from the back by lifting the headband or earpieces. Avoid touching the front surface. Place it in a designated area for decontamination or disposal.
-
Gloves (Inner Pair if Double-Gloved): Remove the inner pair of gloves using the same technique as for the outer pair.
-
Final Hand Hygiene: Perform a final, thorough hand washing with soap and water.
The Final Step: Responsible Disposal of Contaminated PPE
As a PFAS, 1H-Nonafluorobutane and any materials contaminated with it require careful disposal to prevent environmental contamination. All used and contaminated PPE must be treated as hazardous waste[9].
Operational Plan for PPE Disposal
-
Segregation: All PPE contaminated with 1H-Nonafluorobutane must be segregated from general laboratory waste. Use clearly labeled, leak-proof, and puncture-resistant hazardous waste containers[9].
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and a description of the contents, including "PFAS-contaminated PPE."
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company.
-
Recommended Disposal Methods: According to the U.S. Environmental Protection Agency (EPA), the currently recommended methods for the disposal of PFAS-containing materials include:
-
Incineration: High-temperature incineration (above 1,100°C) at a permitted hazardous waste incinerator is a preferred method for destroying PFAS[1].
-
Hazardous Waste Landfill: Disposal in a permitted RCRA Subtitle C hazardous waste landfill is another option, particularly for wastes with high levels of PFAS[10].
-
It is crucial to adhere to all local, state, and federal regulations regarding the disposal of hazardous and PFAS-containing waste.
By integrating these principles of hazard awareness, meticulous PPE selection and use, and responsible disposal into your daily laboratory practices, you contribute to a robust safety culture that protects both you and the environment.
References
- Synquest Labs.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Personal Protective Equipment | US EPA.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- Hazmat School.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Food and Agriculture Organization of the United Nations. Personal Protective Equipment (PPE) - FAO Open Knowledge.
- Carl ROTH.
- SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- University of Ottawa. Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
- S&G Gloves. Nitrile Glove Chemical Resistance Guide.
-
uvex safety. How to don and doff ppe - chemical protection clothing type 3B (English). YouTube, 12 Mar. 2018, [Link].
- University of California, Berkeley.
- Environmental Health and Safety - University of Connecticut. OSHA Glove Selection Chart.
- Kimberly-Clark. Kimberly-Clark Nitrile Gloves*.
- Fisher Scientific. Nitrile Gloves - Fisher Scientific.
- KU Leuven. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA.
- University of California, Berkeley. Gloves - Tables of Properties and Resistances.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Kerbl. Chemical resistant gloves.
- Honeywell. Technical Data Sheet BUTYL NORTH- CHEMICAL RESISTANT GLOVE BOX GLOVES.
- Environmental Health and Safety - University of Connecticut. Chemical Resistant Glove Guide.
- U.S. Environmental Protection Agency. EPA's Updated Guidance on Destruction and Disposal of PFAS.
- Holland & Hart LLP. EPA Issues Interim Guidance on PFAS Destruction and Disposal.
- EPA South Australia.
- EPA Victoria.
- JD Supra. EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes.
- National Center for Biotechnology Information.
- Centers for Disease Control and Prevention. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
Sources
- 1. montrose-env.com [montrose-env.com]
- 2. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
- 3. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 7. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment - detailed | SA Health [sahealth.sa.gov.au]
- 8. uottawa.ca [uottawa.ca]
- 9. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes | ArentFox Schiff [afslaw.com]
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